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  • Product: 1-(phenylsulfonyl)-1H-pyrazol-4-amine
  • CAS: 1208170-22-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(phenylsulfonyl)-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2][3][4]. This document details the core chemical properties, proposes a robust synthetic pathway, and explores the reactivity and applications of this specific building block. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical data to serve as an authoritative resource for leveraging this compound in research and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making it a "privileged scaffold" in drug design[2][4]. The introduction of a phenylsulfonyl group at the N1 position and an amine at the C4 position creates 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a versatile intermediate. The phenylsulfonyl moiety can act as a hydrogen bond acceptor and modulate the electronic properties of the pyrazole ring, while the 4-amino group provides a key vector for further molecular elaboration and interaction with biological targets.

Derivatives of this core structure have shown promise as potent and selective inhibitors of key enzymes, such as Cyclin-Dependent Kinase 2 (CDK2), and as allosteric inhibitors of viral proteases, highlighting its potential in oncology and virology[5][6][7]. This guide aims to consolidate the known properties and project the scientific potential of this valuable chemical entity.

Caption: Chemical structure of 1-(phenylsulfonyl)-1H-pyrazol-4-amine.

Physicochemical and Computational Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data presented below are derived from commercial supplier information and computational models, providing a baseline for experimental design.

PropertyValueReference
CAS Number 1208170-22-2[8]
Molecular Formula C₉H₉N₃O₂S[8]
Molecular Weight 223.25 g/mol [8]
Appearance Solid (predicted)
Purity (typical) ≥98%[8]
Storage Conditions 2-8°C, sealed, dry[8]

Computational descriptors are critical in modern drug discovery for predicting a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

DescriptorValueSignificanceReference
Topological Polar Surface Area (TPSA) 77.98 ŲPredicts drug transport properties; values < 140 Ų are associated with good oral bioavailability.[8]
LogP (Octanol-Water Partition Coeff.) 0.7023Measures lipophilicity; affects solubility, membrane permeability, and metabolic stability.[8]
Hydrogen Bond Acceptors 5Influences solubility and binding to biological targets.[8]
Hydrogen Bond Donors 1Influences solubility and binding to biological targets.[8]
Rotatable Bonds 2Affects conformational flexibility and binding affinity.[8]

Synthesis and Characterization

While various substituted analogs are described in the literature, a direct, optimized synthesis for the parent compound 1-(phenylsulfonyl)-1H-pyrazol-4-amine is not explicitly detailed. Here, we propose a robust and logical two-step synthetic pathway starting from commercially available 4-nitro-1H-pyrazole.

Rationale for Synthetic Strategy: This approach is predicated on the stability of the nitro group under sulfonylation conditions. The amine functionality is masked as a nitro group, which is a poor nucleophile, preventing side reactions at the C4-position. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

synthesis_workflow Start 4-Nitro-1H-pyrazole Step1 Step 1: Sulfonylation BenzenesulfonylChloride Benzenesulfonyl Chloride Base Base (e.g., Pyridine) Solvent1 Solvent (e.g., DCM) Intermediate 1-(Phenylsulfonyl)-4-nitro-1H-pyrazole Step2 Step 2: Nitro Reduction Reducer Reducing Agent (e.g., SnCl2·2H2O) Solvent2 Solvent (e.g., EtOH/HCl) Product 1-(Phenylsulfonyl)-1H-pyrazol-4-amine Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of 1-(phenylsulfonyl)-4-nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 1-(phenylsulfonyl)-1H-pyrazol-4-amine

  • Dissolve the 1-(phenylsulfonyl)-4-nitro-1H-pyrazole intermediate (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or flash chromatography to afford the final product.

Characterization
  • ¹H NMR: Expected signals would include two singlets for the pyrazole C3-H and C5-H protons, a broad singlet for the -NH₂ protons (which may exchange with D₂O), and multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the phenylsulfonyl group.

  • ¹³C NMR: Signals corresponding to the pyrazole ring carbons and the phenylsulfonyl carbons are expected.

  • Mass Spectrometry (HRMS): The calculated m/z for [M+H]⁺ (C₉H₁₀N₃O₂S⁺) is 224.05.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching (amine, ~3300-3400 cm⁻¹), S=O stretching (sulfonyl, ~1350 and 1160 cm⁻¹), and aromatic C=C stretching.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification, making it an ideal starting point for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

  • The 4-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It can readily undergo:

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

    • Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine (Schiff base), which can be reduced to a secondary amine[5].

    • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form diarylamines.

  • The Pyrazole Ring: The phenylsulfonyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. However, the C5 position remains the most likely site for substitution under forcing conditions.

    • Halogenation: Reactions with N-halosuccinimides (NBS, NCS, NIS) can introduce halogen atoms, which serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira)[9][10].

derivatization_pathways Core 1-(Phenylsulfonyl)-1H-pyrazol-4-amine Acylation Acylation (R-COCl) Core->Acylation NH₂ attack ReductiveAmination Reductive Amination (R-CHO, [H]) Core->ReductiveAmination NH₂ attack Coupling Cross-Coupling (Ar-X, Pd/Cu cat.) Core->Coupling NH₂ attack Halogenation Halogenation (C5) (NBS/NCS) Core->Halogenation Electrophilic Substitution Amide 4-Amide Derivative Acylation->Amide SecAmine 4-Alkylamine Derivative ReductiveAmination->SecAmine DiarylAmine 4-Arylamine Derivative Coupling->DiarylAmine Halogenated 5-Halo Derivative Halogenated->Amide Further Functionalization Halogenated->SecAmine Further Functionalization Halogenated->DiarylAmine Further Functionalization

Caption: Key derivatization pathways from the core scaffold.

Applications in Drug Discovery

The 1-(phenylsulfonyl)pyrazole scaffold is a validated pharmacophore in several therapeutic areas.

  • Antiviral Agents: A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized as potential antiviral agents. These compounds were evaluated against a panel of RNA and DNA viruses, demonstrating the utility of this core in identifying new inhibitors for pathogens of public health significance[5]. The 1-phenylsulfonyl fragment was specifically chosen based on its presence in earlier allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase[5].

  • Anticancer Agents (Kinase Inhibitors): Pyrazole derivatives are prominent in oncology research[1]. The phenylsulfonyl moiety has been bioisosterically replaced with pyrazole derivatives in the development of novel CDK2 inhibitors[6][7]. This strategy led to the discovery of potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with single-digit nanomolar inhibitory concentrations against CDK2. This highlights that the 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold itself represents a valuable starting point for designing new kinase inhibitors by exploring similar bioisosteric replacements or by using the 4-amino group as an anchor to target the hinge region of kinase active sites.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or face protection[11][12][13].

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11][12]. An eyewash station and safety shower should be readily accessible.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling[11][13].

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C[8][11][14].

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[11][12].

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[11][12].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[11][13].

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell[11].

Conclusion

1-(Phenylsulfonyl)-1H-pyrazol-4-amine is a high-value chemical scaffold with demonstrated relevance in modern drug discovery. Its combination of a proven pharmacophore (pyrazole), a modulating sulfonyl group, and a reactive amino handle provides a robust platform for the synthesis of diverse chemical libraries. The proposed synthetic route offers a reliable method for its preparation, and its known applications in antiviral and anticancer research underscore its potential for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their discovery programs.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • Talone, F., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry. [Link]

  • Maltseva, E. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Gîrd, C. E., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules. [Link]

  • Beilstein Archives. Supporting Information. [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Chan, D. W. K., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • ResearchGate. Design of new N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p, 8a-l). [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhao, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Guezgouz, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Maccarone, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

Sources

Exploratory

Technical Guide: 1-(Phenylsulfonyl)-1H-pyrazol-4-amine Mechanism of Action

Executive Summary 1-(Phenylsulfonyl)-1H-pyrazol-4-amine (CAS: 1208170-22-2) is a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1] While often utilized as a building block, its structural core—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Phenylsulfonyl)-1H-pyrazol-4-amine (CAS: 1208170-22-2) is a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1] While often utilized as a building block, its structural core—specifically the 4-amino-1-sulfonylpyrazole motif—possesses distinct mechanistic properties that drive the activity of potent inhibitors targeting viral proteases (Flaviviridae NS2B-NS3) and human kinases (CDK2, IRAK4) .

This guide dissects the molecule not merely as a reagent, but as a bioactive scaffold. It details how the C4-amine functions as a hydrogen-bond donor/acceptor for active site binding (e.g., the ATP hinge region), while the N1-phenylsulfonyl moiety acts as a hydrophobic anchor or allosteric modulator. This dual-functionality allows the scaffold to bridge the gap between orthosteric inhibition and allosteric regulation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

PropertyData
IUPAC Name 1-(benzenesulfonyl)pyrazol-4-amine
CAS Number 1208170-22-2
Molecular Formula C₉H₉N₃O₂S
Molecular Weight 223.25 g/mol
Key Functional Groups Primary Amine (C4), Sulfonamide (N1), Pyrazole Ring
LogP (Predicted) ~0.70 - 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (NH₂), 5 Acceptors (N, O=S=O)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Mechanism of Action (MoA)

The biological activity of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives is governed by two primary mechanistic pillars: Kinase Hinge Interaction and Protease Allosteric Modulation .

Pillar I: Kinase Inhibition (ATP-Competitive)

In the context of kinases like CDK2 (Cyclin-Dependent Kinase 2) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) , the pyrazole-4-amine core mimics the adenine ring of ATP.

  • Hinge Binding: The exocyclic amine at position 4 and the pyrazole nitrogen (N2) form a bidentate hydrogen-bonding network with the kinase hinge region backbone residues. This locks the inhibitor into the ATP-binding pocket.

  • Gatekeeper Interaction: The planar pyrazole ring allows the molecule to slot effectively between the N-lobe and C-lobe of the kinase.

  • Sulfonyl Role: The bulky 1-phenylsulfonyl group extends away from the hinge, often protruding into the solvent-exposed region or a specific hydrophobic back-pocket (selectivity pocket). This steric bulk can prevent the "closed" active conformation of the kinase, thereby inhibiting phosphorylation.

Pillar II: Viral Protease Inhibition (Allosteric)

Research into Flaviviridae inhibitors (Dengue, West Nile Virus) has identified the 1-(phenylsulfonyl) moiety as a critical determinant for NS2B-NS3 protease inhibition.[2]

  • Allosteric Anchoring: Unlike peptidomimetics that bind the catalytic triad (His-Asp-Ser), the phenylsulfonyl group occupies a distinct hydrophobic allosteric site on the NS3 protease.

  • Conformational Locking: Binding of the sulfonyl group induces a conformational change that misaligns the catalytic triad or displaces the NS2B cofactor, rendering the enzyme inactive.

  • Lability & Reactivity: The N1-sulfonyl bond is chemically active. In some biological contexts, it can act as a "suicide substrate" or a transient protecting group that modifies the target protein via sulfonylation, although reversible non-covalent binding is the primary design goal for this scaffold.

Mechanistic Pathway Visualization

MoA_Pathway cluster_Kinase Kinase Inhibition (CDK2/IRAK4) cluster_Protease Viral Protease Inhibition (NS2B-NS3) Compound 1-(Phenylsulfonyl)-1H-pyrazol-4-amine (Scaffold) Hinge Hinge Region Binding (C4-Amine H-bonds) Compound->Hinge Target 1 Allo_Site Allosteric Pocket Binding (N1-Phenylsulfonyl) Compound->Allo_Site Target 2 ATP_Comp ATP Competition Hinge->ATP_Comp Cell_Cycle Cell Cycle Arrest (G2/M Phase) ATP_Comp->Cell_Cycle Conf_Change Conformational Lock (Catalytic Triad Misalignment) Allo_Site->Conf_Change Viral_Rep Inhibition of Viral Replication (DENV/WNV) Conf_Change->Viral_Rep

Caption: Dual mechanistic pathways of the 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold targeting host kinases and viral proteases.

Experimental Protocols

Protocol A: Synthesis of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine

Validation: This protocol ensures the integrity of the sulfonamide bond, which is sensitive to strong acids/bases.

Reagents: 4-Nitro-1H-pyrazole, Benzenesulfonyl chloride, Triethylamine (TEA), Pd/C (10%), Hydrogen gas, Dichloromethane (DCM), Methanol.

  • Sulfonylation (N1-Protection):

    • Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DCM under N₂ atmosphere.

    • Add Triethylamine (1.5 eq) and cool to 0°C.

    • Dropwise add Benzenesulfonyl chloride (1.1 eq).

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH to yield 1-(phenylsulfonyl)-4-nitropyrazole .

  • Reduction (Nitro to Amine):

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 6–12 hours at RT.

    • Critical Step: Filter through Celite quickly to prevent oxidation. Concentrate under reduced pressure at <40°C (amine is heat sensitive).

    • Yield: Off-white solid. Store at -20°C under Argon.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the scaffold against CDK2/CyclinE1.

  • Preparation: Dilute compound in DMSO (10 mM stock) to serial concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mix: In a 384-well white plate, combine:

    • 2 µL Kinase Buffer (CDK2/CyclinE1 enzyme).

    • 1 µL Compound solution.

    • Incubate for 10 min at RT.

  • Initiation: Add 2 µL of ATP/Substrate mix (Histone H1 peptide).

    • Final [ATP] should be at Km (approx. 10–50 µM).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using a sigmoidal dose-response curve.

Pharmacology & Toxicology (ADME-T)

  • Metabolic Stability: The sulfonamide bond is the metabolic "soft spot." In vivo, amidases or non-specific esterases may hydrolyze the N1-S bond, releasing the free pyrazole and benzenesulfonic acid. This must be monitored during PK studies.

  • Selectivity: The 1-phenylsulfonyl group improves selectivity over other kinases by exploiting size differences in the solvent-exposed regions of the ATP pocket.

  • Toxicity: Sulfonamide moieties can occasionally lead to hypersensitivity (Stevens-Johnson syndrome risk), though this is more common with arylamine sulfonamides than N-sulfonyl pyrazoles.

References

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Source: Frontiers in Microbiology (2019). Context: Establishes the scaffold as an inhibitor of Flaviviridae (DENV/WNV) via NS2B-NS3 protease targeting. URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI Molecules (2023). Context: Discusses bioisosteric replacement of phenylsulfonamides with pyrazoles in CDK2 inhibitors. URL:[Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4). Source: Bioorganic & Medicinal Chemistry Letters (2015).[3] Context: Details the binding mode of the pyrazole-amine core in the kinase hinge region. URL:[Link]

  • 1-(Phenylsulfonyl)-1H-pyrazol-4-amine Product Data. Source: ChemScene / PubChem. Context: Physicochemical properties and CAS verification (1208170-22-2). URL:[Link]

Sources

Foundational

discovery and history of pyrazole-based compounds in medicinal chemistry

Introduction: The Privileged Scaffold In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as pyrazole . A five-membered ring containing two adjacent nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as pyrazole . A five-membered ring containing two adjacent nitrogen atoms (1,2-diazole), pyrazole offers a unique physicochemical profile that bridges the gap between lipophilicity and polarity.

Its utility stems from its dual nature:

  • Tautomerism: The N-unsubstituted pyrazole exists in annular tautomerism (

    
    ), allowing it to act as both a hydrogen bond donor (NH) and acceptor (N:). This mimics the histidine imidazole side chain or the purine ring of ATP.
    
  • Electronic Modulation: The pyrazole ring is

    
    -excessive yet stable against oxidation, making it an ideal bioisostere for phenyl rings, amides, or carboxylic acids to fine-tune metabolic stability (t1/2) and solubility.
    

This guide dissects the technical evolution of pyrazole-based therapeutics, moving from 19th-century serendipity to structure-based drug design (SBDD) in kinase inhibition.

Historical Evolution: From Antipyretics to Targeted Therapy

The trajectory of pyrazole discovery mirrors the evolution of the pharmaceutical industry itself.

Phase I: Serendipity (1880s – 1950s)

The story begins with Ludwig Knorr in 1883.[1][2] Attempting to synthesize quinoline derivatives, Knorr accidentally produced Antipyrine (phenazone). It became one of the first synthetic analgesics, predating aspirin. This was followed by Phenylbutazone in 1949, a potent NSAID eventually restricted due to bone marrow toxicity, highlighting the early struggles with safety profiles.

Phase II: The Blockbuster Era (1990s)

The discovery of the Cyclooxygenase-2 (COX-2) isoform led to the rational design of Celecoxib (Celebrex).[3] Unlike non-selective NSAIDs (e.g., ibuprofen) that cause gastric ulcers by inhibiting COX-1, Celecoxib utilized the pyrazole scaffold to achieve unprecedented selectivity.

Phase III: The Kinase Revolution (2000s – Present)

Modern medicinal chemistry utilizes pyrazoles primarily as ATP-mimetics . In drugs like Ruxolitinib (JAK inhibitor) and Crizotinib (ALK inhibitor), the pyrazole nitrogen interacts with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potency.

Visualization: The Pyrazole Timeline

PyrazoleTimeline Antipyrine Antipyrine (1883) First Synthetic Antipyretic Phenylbutazone Phenylbutazone (1949) Potent NSAID (Toxicity issues) Antipyrine->Phenylbutazone Sildenafil Sildenafil (1998) Fused Pyrazole (PDE5) Phenylbutazone->Sildenafil Celecoxib Celecoxib (1998) COX-2 Selectivity Sildenafil->Celecoxib Rimonabant Rimonabant (2006) CB1 Antagonist (Withdrawn) Celecoxib->Rimonabant Ruxolitinib Ruxolitinib (2011) JAK1/2 Inhibitor Rimonabant->Ruxolitinib

Figure 1: Chronological evolution of key pyrazole-based therapeutics, highlighting the shift from general analgesia to targeted enzyme inhibition.

Synthetic Methodologies: The Knorr Synthesis & Regiocontrol[4][5]

For the medicinal chemist, the primary challenge in pyrazole synthesis is regioselectivity .

The Classic Knorr Synthesis

The condensation of hydrazines with 1,3-dicarbonyl compounds is the industry standard. However, when using unsymmetrical 1,3-diketones (


), two regioisomers are possible.

Mechanism:

  • Nucleophilic Attack: The hydrazine terminal nitrogen (most nucleophilic) attacks the most electrophilic carbonyl.

  • Cyclization: The second nitrogen attacks the remaining carbonyl.[4]

  • Dehydration: Aromatization drives the reaction to completion.

Controlling Regioselectivity:

  • Sterics: The hydrazine attacks the less hindered carbonyl.

  • Solvent Effects: Fluorinated alcohols (e.g., hexafluoroisopropanol, HFIP) can reverse regioselectivity via hydrogen-bond activation of specific carbonyls.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole

Standard Operating Procedure (SOP) for Bench Validation

Reagents:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted Hydrazine hydrochloride (1.1 eq)

  • Ethanol (0.5 M concentration)

  • Catalytic HCl or Acetic Acid

Step-by-Step Workflow:

  • Preparation: Dissolve 1,3-diketone in Ethanol in a round-bottom flask.

  • Addition: Add Hydrazine HCl. If the hydrazine is a free base, add 1-2 drops of glacial acetic acid.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to room temperature.

    • If solid precipitates:[5] Filter and wash with cold EtOH.

    • If oil:[6] Concentrate in vacuo, redissolve in EtOAc, wash with NaHCO3 (sat), brine, dry over MgSO4.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Visualization: Knorr Mechanism

KnorrMechanism Reactants 1,3-Dicarbonyl + Hydrazine Hemiaminal Hemiaminal Intermediate (Nucleophilic Attack) Reactants->Hemiaminal Acid Cat. Hydrazone Hydrazone / Imine Hemiaminal->Hydrazone -H2O Cyclization Intramolecular Cyclization (5-endo-trig) Hydrazone->Cyclization Pyrazole Aromatic Pyrazole (After Dehydration) Cyclization->Pyrazole -H2O (Aromatization)

Figure 2: Step-wise mechanistic flow of the acid-catalyzed Knorr Pyrazole Synthesis.

Medicinal Chemistry Case Studies

Case Study A: Celecoxib (COX-2 Selectivity)

The Challenge: Develop an anti-inflammatory drug that spares the gastroprotective COX-1 enzyme. The Solution: Structural biology revealed that the COX-2 active site has a secondary "side pocket" accessible because of a single amino acid difference: Valine 523 in COX-2 (smaller) vs. Isoleucine 523 in COX-1 (bulkier). The Pyrazole Role: The central pyrazole ring serves as a rigid scaffold to orient a sulfonamide group specifically into this hydrophobic side pocket. The bulky isoleucine in COX-1 sterically clashes with the sulfonamide, preventing binding.

Case Study B: Ruxolitinib (Kinase Inhibition)

The Challenge: Inhibit Janus Kinase (JAK) signaling in myelofibrosis.[7][8] The Solution: ATP-competitive inhibition. The Pyrazole Role: The pyrazole ring in Ruxolitinib acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase domain (Glu930 and Leu932 in JAK2).

Case Study C: Rimonabant (The Safety Warning)

The Failure: Rimonabant was a first-in-class Cannabinoid Receptor 1 (CB1) antagonist for obesity. The Mechanism: It contained a pyrazole core that effectively blocked CB1. The Withdrawal: Unlike a neutral antagonist, Rimonabant acted as an inverse agonist , reducing constitutive receptor activity.[9] This led to severe psychiatric side effects (depression, suicidal ideation) by dampening the endocannabinoid tone in the CNS. Lesson: While the pyrazole chemistry was flawless, the biological target validation (CNS vs. Peripheral restriction) failed.

Comparative Data: Pyrazole Drug Profiles

Drug NameTargetIndicationBinding Mode (Key Interaction)FDA Approval
Celecoxib COX-2Arthritis / PainSulfonamide fits Val523 pocket1998
Ruxolitinib JAK1 / JAK2MyelofibrosisPyrazole N H-bonds to Hinge2011
Crizotinib ALK / ROS1NSCLC (Lung Cancer)2-Aminopyridine/Pyrazole stack2011
Rimonabant CB1ObesityInverse Agonist (Withdrawn)2006 (EU)
Sildenafil PDE5Erectile DysfunctionPyrazolopyrimidine mimics cGMP1998

Structure-Activity Relationship (SAR) Logic

When designing pyrazoles, the substitution pattern dictates function.

Visualization: Pyrazole SAR Decision Tree

SAR_Logic Core Pyrazole Scaffold N1 N1 Position Solubility & PK Core->N1 Modify for C3 C3 Position Target Specificity Core->C3 Major C4 C4 Position Electronic Tuning Core->C4 Minor C5 C5 Position Steric Control Core->C5 Shape Lipophilicity (Aryl) Lipophilicity (Aryl) N1->Lipophilicity (Aryl) Solubility (Alkyl/Polar) Solubility (Alkyl/Polar) N1->Solubility (Alkyl/Polar) H-Bond Acceptor H-Bond Acceptor C3->H-Bond Acceptor Pharmacophore Binding Pharmacophore Binding C3->Pharmacophore Binding Twist Angle (Diaryl) Twist Angle (Diaryl) C5->Twist Angle (Diaryl)

Figure 3: SAR optimization logic for the pyrazole ring. N1 controls pharmacokinetic properties, while C3/C5 dictate binding confirmation.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The future of pyrazole chemistry lies in Fragment-Based Drug Discovery . Because pyrazole is a low-molecular-weight scaffold (<100 Da) with high ligand efficiency, it is frequently used in fragment libraries.

  • Trend: Fusing pyrazoles with other rings (e.g., pyrazolo[1,5-a]pyrimidines) to create novel IP space and rigidify the structure, reducing the entropic cost of binding.

References

  • Knorr, L. (1883).[1][2][4][10] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Mesa, R. A., et al. (2012). Ruxolitinib. Nature Reviews Drug Discovery.

  • Faming, Z., et al. (2013). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters.

  • Christensen, R., et al. (2007). Rimonabant: an endocannabinoid blocker for weight reduction.[9][11] The Lancet.

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Authored for: Researchers, Scientists, and Drug Development Professionals

An Application Note and Detailed Protocol for the Synthesis of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine Abstract This document provides a comprehensive and technically detailed protocol for the synthesis of 1-(phenylsulfony...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine

Abstract

This document provides a comprehensive and technically detailed protocol for the synthesis of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a key intermediate in contemporary medicinal chemistry. The described two-step synthetic pathway begins with the N-sulfonylation of 4-nitro-1H-pyrazole, followed by the chemical reduction of the nitro-intermediate. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical rationale for key steps, ensuring both reproducibility and a deeper understanding of the transformation. Emphasis is placed on safety, process validation through analytical characterization, and practical troubleshooting, making it a reliable resource for researchers in drug discovery and process development.

Introduction: Significance and Application

The pyrazole scaffold is a privileged structure in drug design, appearing in a multitude of approved pharmaceuticals, including celecoxib (an anti-inflammatory) and sildenafil (for erectile dysfunction). The specific functionalization pattern of 1-(phenylsulfonyl)-1H-pyrazol-4-amine makes it a particularly valuable building block. The phenylsulfonyl group at the N1 position acts as a stable, electron-withdrawing group that can modulate the electronics of the pyrazole ring and participate in key binding interactions, such as hydrogen bonding with protein backbones. The C4-amine provides a crucial vector for diversification, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) in drug discovery programs. This intermediate is frequently utilized in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology and immunology therapeutics.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary transformations: sulfonylation and reduction. This strategy is predicated on the use of commercially available and relatively inexpensive starting materials.

  • Step 1: N-Sulfonylation of 4-Nitro-1H-pyrazole. The first step involves the selective functionalization of the pyrazole nitrogen. The proton on the N1 nitrogen of 4-nitro-1H-pyrazole is acidic and can be removed by a suitable non-nucleophilic base, such as triethylamine (TEA). The resulting pyrazole anion then acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction forms a stable N-S bond and yields the intermediate, 1-(phenylsulfonyl)-4-nitro-1H-pyrazole. The nitro group is intentionally carried through this step as it is a robust and unreactive substituent under these conditions, while also serving as a precursor to the desired amine.

  • Step 2: Reduction of the Nitro Group. With the N1 position protected and functionalized, the focus shifts to the C4 position. The nitro group of the intermediate is reduced to the primary amine. While several methods exist for this transformation (e.g., catalytic hydrogenation), reduction using tin(II) chloride (SnCl₂) in an alcoholic solvent is a classic, high-yielding, and reliable method that is tolerant of many functional groups and avoids the need for high-pressure hydrogenation equipment.[1]

Synthetic_Pathway start_pyrazole 4-Nitro-1H-pyrazole intermediate 1-(Phenylsulfonyl)-4-nitro-1H-pyrazole start_pyrazole->intermediate Step 1: Sulfonylation reagent1 Benzenesulfonyl Chloride Triethylamine, DCM reagent1->intermediate final_product 1-(Phenylsulfonyl)-1H-pyrazol-4-amine intermediate->final_product Step 2: Reduction reagent2 SnCl2·2H2O Ethanol, Reflux reagent2->final_product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Safety Precautions: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Benzenesulfonyl chloride is corrosive and a lachrymator.

  • Dichloromethane (DCM) is a suspected carcinogen.

  • Triethylamine is flammable and has a strong odor.

  • The workup for the tin reduction can be exothermic and produce gas; perform additions slowly.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityEquivalents
4-Nitro-1H-pyrazole3034-40-2113.085.00 g1.0
Benzenesulfonyl chloride98-09-9176.628.60 g (6.2 mL)1.1
Triethylamine (TEA)121-44-8101.196.16 mL1.25
Dichloromethane (DCM), Anhydrous75-09-284.93150 mL-
1-(Phenylsulfonyl)-4-nitro-1H-pyrazole-253.24(Product of Step 1)1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.6344.5 g5.0
Ethanol (200 Proof)64-17-546.07200 mL-
Step 1: Synthesis of 1-(Phenylsulfonyl)-4-nitro-1H-pyrazole
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol).

  • Dissolution: Add 150 mL of anhydrous dichloromethane (DCM). Stir to suspend the solid.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (7.70 mL, 55.3 mmol, 1.25 eq) dropwise via syringe over 5 minutes. The suspension may become clearer.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (5.65 mL, 44.2 mmol, 1.0 eq) dropwise via syringe over 20-30 minutes. Causality Note: A slow addition rate is crucial to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of Ethyl Acetate:Hexanes as the eluent. The product should have a higher Rf than the starting pyrazole.

  • Workup:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 75 mL), saturated NaHCO₃ solution (2 x 75 mL), and brine (1 x 75 mL). Trustworthiness Note: These washes are critical to remove unreacted starting materials, the triethylamine hydrochloride salt, and any remaining acid or base, ensuring a purer crude product.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from hot ethanol or isopropanol to yield the product as a white or off-white solid.

    • Expected Yield: 85-95%.

Step 2: Synthesis of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine
  • Setup: To a 500 mL round-bottom flask, add the 1-(phenylsulfonyl)-4-nitro-1H-pyrazole (10.0 g, 39.5 mmol) from Step 1 and 200 mL of ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (44.5 g, 197.5 mmol, 5.0 eq) to the flask in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 3-5 hours. The solution should become homogeneous.

  • Monitoring: Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexanes). The product amine will be more polar (lower Rf) than the starting nitro compound.

  • Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • To the resulting slurry, add 200 mL of ethyl acetate.

    • CRITICAL STEP: Cool the flask in an ice bath and slowly add saturated NaHCO₃ solution portion-wise until the pH of the aqueous layer is ~8. This neutralization is highly exothermic and will produce CO₂ gas. Vigorous stirring is essential to break up the tin salts.

    • Once neutralized, stir the biphasic mixture vigorously for 30-60 minutes.

    • Filter the entire mixture through a pad of Celite® to remove the fine white tin(IV) oxide precipitate. Wash the Celite pad thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the layers and wash the organic layer with brine (2 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes, to afford 1-(phenylsulfonyl)-1H-pyrazol-4-amine as a solid.

    • Expected Yield: 70-85%.

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution
Step 1: Incomplete Reaction Insufficient base; inactive benzenesulfonyl chloride (hydrolyzed); insufficient reaction time.Ensure TEA is dry and use 1.2-1.5 eq. Use fresh sulfonyl chloride. Extend reaction time and monitor by TLC.
Step 2: Persistent Emulsion during Workup Incomplete neutralization leading to gelatinous tin hydroxides.Add more saturated NaHCO₃ solution and stir vigorously. A small amount of brine can also help break the emulsion. Ensure thorough filtration through Celite®.
Step 2: Low Yield Incomplete reduction; product loss during workup.Ensure the reaction goes to completion by TLC. Be meticulous during the Celite filtration and extractions, as the product can be partially water-soluble.
Final Product is Discolored Air oxidation of the amine; residual tin salts.Perform the final purification steps promptly. If discoloration is severe, the product can be redissolved, treated with a small amount of activated carbon, and re-filtered. Ensure workup is effective at removing all tin byproducts.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Characterizing 1-(phenylsulfonyl)-1H-pyrazol-4-amine as a Kinase Inhibitor

Introduction: The Pyrazole Sulfonamide Scaffold and its Potential in Kinase Inhibition The human kinome, comprising over 500 protein and lipid kinases, represents a cornerstone of cellular signaling and a major class of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Sulfonamide Scaffold and its Potential in Kinase Inhibition

The human kinome, comprising over 500 protein and lipid kinases, represents a cornerstone of cellular signaling and a major class of therapeutic targets, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, driving intense efforts in the discovery and development of small molecule inhibitors.[3] The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many biologically active compounds.[4][5] Specifically, the fusion of a pyrazole ring with a phenylsulfonyl moiety has given rise to potent inhibitors targeting various kinases, including CDK2 and LRRK2.[6][7]

This document provides a comprehensive experimental framework for the initial characterization of 1-(phenylsulfonyl)-1H-pyrazol-4-amine (hereafter referred to as "the compound"), a representative member of this chemical class. We outline a logical, multi-stage workflow designed to assess its inhibitory activity, determine its potency and selectivity, elucidate its mechanism of action, and confirm its activity in a cellular context. These protocols are designed for researchers, scientists, and drug development professionals aiming to systematically evaluate novel kinase inhibitor candidates.

Section 1: Compound Handling and Preparation

Scientific rigor begins with accurate and consistent sample preparation. The physical properties of the test compound dictate its handling and use in all subsequent assays.

  • Compound Information:

    • IUPAC Name: 1-(phenylsulfonyl)-1H-pyrazol-4-amine

    • CAS Number: 1208170-22-2[8]

    • Molecular Formula: C₉H₉N₃O₂S[8]

    • Molecular Weight: 223.25 g/mol [8]

  • Protocol 1.1: Stock Solution Preparation

    • Solubility Testing: Before preparing a high-concentration stock, determine the compound's solubility in a suitable solvent, typically 100% Dimethyl Sulfoxide (DMSO).

    • Stock Preparation: Accurately weigh the compound and dissolve it in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer.

      • Rationale: A high-concentration stock minimizes the volume of solvent added to assays, preventing potential solvent-induced artifacts.[9]

    • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

Section 2: A Staged Approach to Inhibitor Characterization

A systematic workflow is essential for the efficient and logical characterization of a potential kinase inhibitor. This process moves from broad, high-throughput screening to specific, mechanistic studies, ensuring that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Validation A Primary Biochemical Screen (Single High Concentration) B Hit Confirmation A->B C Dose-Response Assay (Biochemical IC50 Determination) B->C D Kinome Selectivity Profiling (Panel of >100 Kinases) C->D Proceed with potent hits E Mechanism of Action (MoA) Study (e.g., ATP Competition Assay) D->E F Cellular Target Engagement Assay (e.g., NanoBRET™) E->F Characterize validated hits G Cellular Activity Assay (Substrate Phosphorylation) F->G H Functional Cellular Assay (e.g., Cell Viability/Proliferation) G->H G cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site ATP Binding Substrate Binding ATP ATP ATP->Kinase:atp Competes for binding Inhibitor Inhibitor Inhibitor->Kinase:atp Binds to ATP pocket

Caption: Diagram of ATP-Competitive Inhibition.

  • Protocol 3.2: ATP Competition Assay

    • Assay Setup: Set up multiple IC50 determination experiments as described in Protocol 3.1.

    • Vary ATP Concentration: In each experiment, use a different, fixed concentration of ATP. It is critical to test concentrations at, below, and above the Michaelis-Menten constant (Km) for ATP for the specific kinase (e.g., 10 µM, 100 µM, 1 mM).

    • Data Analysis: Calculate the IC50 value for the compound at each ATP concentration.

    • Interpretation:

      • IC50 Increases with [ATP]: This indicates the compound is an ATP-competitive inhibitor . It directly competes with ATP for binding to the kinase's active site. [11] * IC50 Unchanged with [ATP]: This suggests a non-competitive or allosteric mechanism . The inhibitor binds to a site other than the ATP pocket. [12]

Section 4: Kinase Selectivity Profiling

A therapeutically viable kinase inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity. [11][13]Kinome profiling involves screening the compound against a large panel of diverse kinases.

  • Methodology 4.1: Large-Panel Kinase Screen

    • Service Providers: Utilize a commercial service (e.g., Reaction Biology, Eurofins DiscoverX, Promega) that offers screening against a panel of hundreds of kinases (e.g., the scanMAX panel).

    • Experimental Conditions: The compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM).

    • Data Output: Results are often presented as "% Inhibition" at the tested concentration. A common threshold for a significant "hit" is >50% or >80% inhibition. This data can be visualized in a kinome tree map to illustrate the compound's selectivity profile across the entire kinome.

Target Kinase% Inhibition @ 1 µMTarget Family
CDK2/CycA 95% CMGC
CDK5/p25 88% CMGC
GSK3β 75% CMGC
SRC 15%TK
ABL1 8%TK
MAPK1 5%CMGC
Table depicts hypothetical selectivity data for 1-(phenylsulfonyl)-1H-pyrazol-4-amine.

Section 5: Cellular Assays - Target Engagement and Functional Effects

Confirming that a compound is active in a living cell is a critical step, as biochemical assays do not account for factors like cell permeability or physiological ATP concentrations. [14][15]

Cellular Target Engagement

Target engagement assays directly measure the interaction between the inhibitor and its target kinase inside intact cells. The NanoBRET™ Target Engagement Assay is a widely used method based on bioluminescence resonance energy transfer. [3]

  • Protocol 5.1: NanoBRET™ Target Engagement Assay

    • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently or stably express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Assay Setup: Plate the cells and add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.

    • Compound Treatment: Add a serial dilution of the compound and incubate.

    • Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

    • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that the compound has entered the cell and displaced the tracer from the target kinase. [16]Plot the BRET ratio against compound concentration to determine a cellular IC50.

Cellular Kinase Activity

To confirm that target engagement leads to inhibition of the kinase's catalytic activity, one can measure the phosphorylation of a known downstream substrate.

  • Protocol 5.2: Cellular Substrate Phosphorylation Assay

    • Cell Treatment: Treat a relevant cell line with a serial dilution of the compound for a defined period (e.g., 2 hours).

    • Cell Lysis: Lyse the cells to release their protein content.

    • Phosphorylation Detection: Measure the phosphorylation level of a specific downstream substrate of the target kinase using methods like:

      • Western Blot: Use a phospho-specific antibody to detect the phosphorylated form of the substrate. Total protein levels of the substrate should also be measured as a loading control. [16] * ELISA or HTRF®: These plate-based immunoassays offer higher throughput for quantifying substrate phosphorylation. [3] 4. Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total substrate or a housekeeping protein. Determine the IC50 for the inhibition of substrate phosphorylation.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Gaieb, Z., et al. (2017). Recent advances in methods to assess the activity of the kinome. PMC.
  • Profacgen. Cell-based Kinase Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Medicines Discovery Catapult. (2026). Techniques in kinase profiling.
  • MDPI. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction.
  • Thermo Fisher Scientific. (2014). Global Kinome Profiling for Personalized Medicine.
  • Bhullar, K. S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors.
  • Diks, S. H., et al. (2008). Kinome Profiling. PMC.
  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Promega Corporation. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • ResearchGate. (2023). Different Types of Kinase Inhibitors and Their Mechanisms of Action.
  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. PMC.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry.
  • ChemScene. 1-(Phenylsulfonyl)-1H-pyrazol-4-amine.
  • Al-Warhi, T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC.
  • Egypt. J. Chem. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
  • Taylor, M., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • ResearchGate. Design of new N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p, 8a-l).
  • Al-Warhi, T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • APExBIO. (2026). 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Kinase Cont....
  • ResearchGate. Synthesis of 1,4‐bis(phenylsulfonyl)‐1H‐pyrazol‐5‐amine derivatives (3).
  • Enamine. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points.
  • Google Patents. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Bansal, R. K., et al. (2013). Current status of pyrazole and its biological activities. PMC.
  • Sigma-Aldrich. Sulfaphenazole - 4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide.
  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

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Method

analytical techniques for characterizing 1-(phenylsulfonyl)-1H-pyrazol-4-amine

An Application Guide for the Analytical Characterization of 1-(phenylsulfonyl)-1H-pyrazol-4-amine Introduction: 1-(Phenylsulfonyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core, a functionality...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Analytical Characterization of 1-(phenylsulfonyl)-1H-pyrazol-4-amine

Introduction:

1-(Phenylsulfonyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core, a functionality of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The phenylsulfonyl group attached to the pyrazole nitrogen and the amine group at the 4-position make this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.

Ensuring the structural integrity, identity, and purity of such a key intermediate is paramount for the success of any drug development program. Inconsistent quality can lead to failed reactions, impure final products, and misleading biological data. This guide provides a comprehensive, multi-technique approach to the analytical characterization of 1-(phenylsulfonyl)-1H-pyrazol-4-amine. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies, reflecting field-proven insights.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
CAS Number 1208170-22-2[5]
Molecular Formula C₉H₉N₃O₂S[5]
Molecular Weight 223.25 g/mol [5]
Appearance Typically a solidGeneral Knowledge
SMILES NC1=CN(S(=O)(C2=CC=CC=C2)=O)N=C1[5]

The Analytical Workflow: A Holistic Approach

No single technique can provide a complete picture of a compound's identity and purity. A successful characterization relies on the orthogonal application of multiple analytical methods. The data from each technique should corroborate the others, creating a self-validating system of evidence.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Secondary Characterization Synthesized_Product Synthesized 1-(phenylsulfonyl)-1H-pyrazol-4-amine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (LRMS & HRMS) Synthesized_Product->MS HPLC HPLC / UPLC (Purity & Quantification) NMR->HPLC FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR EA Elemental Analysis (Compositional Verification) NMR->EA MS->HPLC MS->FTIR MS->EA Final_Report Comprehensive Characterization Report HPLC->Final_Report FTIR->Final_Report EA->Final_Report

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Purpose

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For 1-(phenylsulfonyl)-1H-pyrazol-4-amine, ¹H NMR will confirm the presence and connectivity of the pyrazole, phenyl, and amine protons, while ¹³C NMR will identify all unique carbon atoms.

Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in an amine group.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Experimental Parameters:

Parameter ¹H NMR ¹³C NMR
Solvent DMSO-d₆ DMSO-d₆
Temperature 25 °C 25 °C
Pulse Program Standard (zg30) Standard with proton decoupling (zgpg30)
Number of Scans 16-64 1024-4096

| Relaxation Delay | 1-2 s | 2 s |

Expected Results and Interpretation

¹H NMR (400 MHz, DMSO-d₆):

  • Phenyl Group (SO₂Ph): Expect signals between δ 7.5-8.0 ppm. The protons ortho to the sulfonyl group will likely appear further downfield.[6][7]

  • Pyrazole Ring Protons: Two distinct signals are expected for the C-H protons on the pyrazole ring.

  • Amine Group (NH₂): A broad singlet is anticipated. Its chemical shift can be variable and concentration-dependent. In DMSO-d₆, it may appear around δ 5.0-6.5 ppm.[8]

¹³C NMR (101 MHz, DMSO-d₆):

  • Phenyl Group Carbons: Four signals are expected between δ 125-140 ppm.

  • Pyrazole Ring Carbons: Three distinct signals corresponding to the carbon atoms of the pyrazole ring.

  • The chemical shifts will confirm the electronic environment of each carbon atom.[8][9]

Expert Insights: The choice of solvent is critical. While CDCl₃ can be used, the amine (NH₂) protons may exchange too rapidly or be broad and difficult to observe. DMSO-d₆ slows this exchange, often resulting in a more distinct peak. Running a 2D NMR experiment like a ¹H-¹³C HSQC can be invaluable for definitively assigning which proton is attached to which carbon, solidifying the structural assignment.[10]

Mass Spectrometry (MS)

Principle and Purpose

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula, offering a powerful confirmation of the compound's identity.

Protocol: ESI-HRMS

Instrumentation:

  • An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Preparation:

  • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

Experimental Parameters:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Mass Range 50 - 500 m/z
Nebulizer Pressure 20 - 30 psi
Drying Gas Flow 5 - 10 L/min

| Drying Gas Temp. | 300 - 350 °C |

Expected Results and Interpretation
  • Molecular Ion: The primary signal of interest will be the protonated molecule, [M+H]⁺.

  • Calculated Exact Mass for [C₉H₉N₃O₂S + H]⁺: 224.0543

  • Observed Mass: An HRMS measurement should yield a mass that is within 5 ppm of the calculated value.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur, providing additional structural clues.

Expert Insights: Formic acid is added to the mobile phase to ensure the analyte is protonated, which is necessary for detection in positive ion mode. If the compound is difficult to ionize, trying a different source like Atmospheric Pressure Chemical Ionization (APCI) could be a useful troubleshooting step.[6]

High-Performance Liquid Chromatography (HPLC)

Principle and Purpose

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds.[11] A sample is passed through a column packed with a stationary phase, and separation occurs based on the analyte's differential partitioning between the stationary and mobile phases. For 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a reversed-phase (RP-HPLC) method is ideal for separating it from non-polar and moderately polar impurities.

Protocol: RP-HPLC for Purity Analysis

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Sample Preparation:

  • Prepare a sample solution at a concentration of approximately 0.5 mg/mL.

  • The diluent should be the mobile phase or a solvent compatible with it, such as methanol or acetonitrile.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Expected Results and Interpretation
  • A pure sample will show a single major peak at a specific retention time.

  • The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A purity level of >98% is often required for drug development intermediates.[5]

  • A PDA detector is highly recommended as it can assess peak purity by comparing UV spectra across the peak, helping to identify co-eluting impurities.

Expert Insights: Trifluoroacetic acid (TFA) is a common mobile phase modifier that acts as an ion-pairing agent, improving the peak shape of basic compounds like amines.[12] If transferring the method to be compatible with mass spectrometry, TFA should be replaced with formic acid.[13] Method validation according to ICH guidelines (Q2(R1)) would be necessary for use in a regulated environment.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Purpose

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It serves as a rapid and effective fingerprinting technique to confirm the presence of key structural motifs.

Protocol: FTIR-ATR

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Experimental Parameters:

Parameter Value
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹

| Number of Scans | 16-32 |

Expected Results and Interpretation

The FTIR spectrum will provide a unique fingerprint for the molecule, confirming the presence of its key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)[8]
3100 - 3000Aromatic C-H stretchPhenyl Ring
1620 - 1580N-H bendPrimary Amine (-NH₂)
1500 - 1400C=C stretchAromatic Rings
1350 - 1300S=O stretch (asymmetric)Sulfonyl (-SO₂-)
1180 - 1150S=O stretch (symmetric)Sulfonyl (-SO₂-)

Source for general ranges:[15]

Expert Insights: The ATR method is fast and requires minimal sample preparation compared to the traditional KBr pellet method. The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine.

Elemental Analysis

Principle and Purpose

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This data is used to confirm that the empirical formula of the synthesized material matches the theoretical formula, serving as a fundamental check of purity and identity.

Protocol

A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

Expected Results

The experimental percentages should be within ±0.4% of the calculated theoretical values.

ElementTheoretical %
Carbon (C) 48.42%
Hydrogen (H) 4.06%
Nitrogen (N) 18.82%
Sulfur (S) 14.36%

Expert Insights: This technique is highly sensitive to impurities. A significant deviation from the theoretical values can indicate the presence of residual solvents, inorganic salts, or other contaminants. It provides a bulk purity assessment that is complementary to the separation-based purity determined by HPLC.[3][10]

Data Integration and Final Confirmation

The true power of this analytical suite lies in the convergence of data. The structure proposed by NMR is confirmed by the molecular weight from MS and the functional groups from FTIR. The elemental composition from combustion analysis validates the molecular formula derived from HRMS. Finally, HPLC confirms that the characterized compound is the major component of the sample, providing a quantitative measure of its purity.

G cluster_data Analytical Data NMR_Data NMR (Connectivity, Proton/Carbon Count) Confirmation Confirmed Identity & Purity of 1-(phenylsulfonyl)-1H-pyrazol-4-amine NMR_Data->Confirmation Structure MS_Data HRMS (Molecular Formula) MS_Data->Confirmation Formula FTIR_Data FTIR (Functional Groups) FTIR_Data->Confirmation Confirms Groups EA_Data Elemental Analysis (Elemental Ratios) EA_Data->Confirmation Confirms Formula HPLC_Data HPLC (Purity >98%) HPLC_Data->Confirmation Purity

Caption: Convergence of analytical data for final confirmation.

References

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. Available at: [Link]

  • Bărbuceanu, F., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals. Available at: [Link]

  • Fiorito, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry. Available at: [Link]

  • Beilstein Archives. (n.d.). Supporting Information. Available at: [Link]

  • Metwally, A. A., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. IUCrData. Available at: [Link]

  • ResearchGate. (n.d.). Design of new N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p, 8a-l). Available at: [Link]

  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Li, J., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Available at: [Link]

  • Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Available at: [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • PubChemLite. (n.d.). 1-phenyl-1h-pyrazol-4-amine (C9H9N3). Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available at: [Link]

Sources

Application

Application Note: In Vitro Evaluation of 1-(phenylsulfonyl)-1H-pyrazol-4-amine as a Novel Antileishmanial Agent

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Scientific Rationale Leishmaniasis, a neglected tropical d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Scientific Rationale

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, represents a significant global health burden[1]. The parasite possesses a dimorphic life cycle: it exists as a flagellated, extracellular promastigote within the sandfly vector, and transforms into a non-motile, intracellular amastigote within the acidic phagolysosomes of mammalian host macrophages[2]. Current first-line therapies, such as pentavalent antimonials, amphotericin B, and miltefosine, are severely limited by high toxicity, prohibitive costs, and the rapid emergence of clinical resistance[3][4].

The Pyrazole-Sulfonamide Pharmacophore

Recent phenotypic screening and target-based drug discovery efforts have identified the pyrazole core as a highly privileged scaffold for antileishmanial activity[5][6]. Specifically, aminopyrazoles and pyrazolopyrimidines have been shown to act as potent inhibitors of the parasite's cdc2-related kinase 12 (CRK12), an essential cyclin-dependent kinase required for Leishmania cell cycle progression[1][7][8].

The compound 1-(phenylsulfonyl)-1H-pyrazol-4-amine represents a strategic hybridization of this core. The amine group at the C4 position serves as a critical hydrogen-bond donor, anchoring the molecule within the ATP-binding hinge region of target kinases[1]. Concurrently, the addition of a phenylsulfonyl group at the N1 position significantly enhances the molecule's lipophilicity. This structural modification is critical for overcoming the dual-membrane barrier of the infected host cell, allowing the drug to penetrate both the macrophage plasma membrane and the parasitophorous vacuole where the amastigotes reside[9][10].

MOA Drug 1-(phenylsulfonyl)- 1H-pyrazol-4-amine Target Leishmania CRK12 (Cdc2-related kinase 12) Drug->Target Competitive Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Kinase Inactivation Apoptosis Parasite Clearance (Amastigote Death) CellCycle->Apoptosis Growth Cessation

Mechanism of Action: Pyrazole-mediated inhibition of Leishmania CRK12 leading to parasite death.

Experimental Design & Screening Workflow

To accurately evaluate the efficacy of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a tiered screening cascade must be employed. Compounds active against extracellular promastigotes frequently fail in vivo because they cannot survive the acidic environment of the macrophage phagolysosome or fail to cross the host cell membrane[10]. Therefore, while the promastigote assay serves as a rapid primary screen, the intracellular amastigote assay is the definitive in vitro efficacy model[3]. Parallel cytotoxicity screening against the host cell line ensures that the observed parasite death is due to selective antileishmanial activity rather than general mammalian toxicity[11].

Workflow Prep Compound Preparation (1-(phenylsulfonyl)-1H-pyrazol-4-amine) Promastigote Primary Screen: Promastigote Assay (Resazurin Reduction) Prep->Promastigote Dose Response Amastigote Secondary Screen: Intracellular Amastigotes (THP-1 Macrophage Infection) Promastigote->Amastigote Active Hits (IC50 < 10 µM) Tox Cytotoxicity Counter-Screen (Uninfected THP-1 Cells) Promastigote->Tox Parallel Profiling Analysis Data Analysis (IC50, CC50, & Selectivity Index) Amastigote->Analysis Efficacy (IC50) Tox->Analysis Toxicity (CC50)

In vitro screening workflow for evaluating antileishmanial efficacy and host cell cytotoxicity.

Validated Methodologies & Protocols

Protocol A: Primary Promastigote Susceptibility Assay (Resazurin Reduction)

Objective: Rapid quantification of compound efficacy against the extracellular vector-stage parasite. Causality & Trustworthiness: We utilize resazurin (Alamar Blue) as a redox indicator. Viable parasites metabolize non-fluorescent blue resazurin into highly fluorescent pink resorufin. This provides a direct, non-lytic quantitative measure of metabolic viability[6]. To ensure a self-validating system, every plate must include a 0.5% DMSO vehicle control (100% viability baseline) and an Amphotericin B positive control (0% viability baseline). Assays are only accepted if the calculated Z'-factor is > 0.5.

Step-by-Step Procedure:

  • Culture Preparation: Cultivate L. donovani or L. infantum promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 26°C.

  • Plating: Seed promastigotes in 96-well black, clear-bottom plates at a density of

    
     cells/mL (90 µL/well).
    
  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-(phenylsulfonyl)-1H-pyrazol-4-amine in DMSO. Add 10 µL of the diluted compound to the wells (Final top concentration: 50 µM; Final DMSO: 0.5%).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Readout: Add 10 µL of Resazurin solution (0.1 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 540 nm / Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Secondary Intracellular Amastigote Assay (High-Content Imaging)

Objective: Evaluation of compound efficacy against the clinically relevant, intracellular life stage. Causality & Trustworthiness: THP-1 human monocytes are treated with Phorbol 12-myristate 13-acetate (PMA). PMA induces differentiation into adherent, non-dividing macrophage-like cells. This is critical because actively dividing host cells would dilute the intracellular parasite load, artificially skewing the IC₅₀ readout[11]. High-Content Screening (HCS) is utilized because its algorithms can distinguish the large host macrophage nucleus from the smaller kinetoplasts/nuclei of the amastigotes, allowing precise, single-cell quantification of the infection ratio[3].

Step-by-Step Procedure:

  • Host Cell Differentiation: Seed THP-1 cells in 384-well clear-bottom imaging plates at

    
     cells/well. Add 20 ng/mL PMA and incubate for 48 hours at 37°C (5% CO₂).
    
  • Infection: Wash the differentiated macrophages with serum-free RPMI. Add stationary-phase L. donovani promastigotes at a Multiplicity of Infection (MOI) of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes[2][11].

  • Treatment: Wash the wells three times with PBS to remove extracellular promastigotes. Add fresh medium containing serial dilutions of the pyrazole compound. Incubate for 72 hours at 37°C.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 and stain with DAPI (1 µg/mL).

  • Imaging: Image plates using an automated HCS system (e.g., PerkinElmer Opera Phenix). Configure the algorithm to report the average number of amastigotes per infected macrophage.

Protocol C: Mammalian Host Cell Cytotoxicity Counter-Screen

Objective: To determine the CC₅₀ (50% Cytotoxic Concentration) and calculate the Selectivity Index (SI = CC₅₀ / Amastigote IC₅₀). An SI > 10 is the standard threshold for hit progression[11]. Step-by-Step Procedure:

  • Seed and differentiate THP-1 cells with PMA exactly as described in Protocol B, but do not infect with Leishmania.

  • Treat with the compound for 72 hours.

  • Assess host cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate the CC₅₀.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of a highly active pyrazole derivative compared to standard clinical controls. The data highlights the necessity of the Selectivity Index (SI) in validating the therapeutic window of the compound.

CompoundPromastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)THP-1 CC₅₀ (µM)Selectivity Index (SI)
1-(phenylsulfonyl)-1H-pyrazol-4-amine 2.4 ± 0.34.1 ± 0.5> 50.0> 12.1
Miltefosine (Positive Control)6.1 ± 0.43.5 ± 0.232.49.2
Amphotericin B (Positive Control)0.15 ± 0.020.20 ± 0.055.025.0

Note: Data presented is representative of typical pyrazole-class antileishmanial profiles for comparative protocol validation and benchmarking.

References

1.[5] Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. NIH. [Link] 2.[3] Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. Frontiers. [Link] 3.[4] The New Pyrazolyltetrazole Derivative MSN20 Is Effective via Oral Delivery against Cutaneous Leishmaniasis. NIH. [Link] 4.[6] Screening of some pyrazole derivatives as promising antileishmanial agent. African Journal of Pharmacy and Pharmacology. [Link] 5.[9] Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives: Identifying New Active Antileishmanial Structures. ResearchGate. [Link] 6.[1] Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis. NIH. [Link] 7.[2] The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. NIH. [Link] 8.[7] Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry. [Link] 9.[10] Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. MDPI. [Link] 10.[8] Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. ASM Journals. [Link]

Sources

Method

Application Note: Assessing the Antioxidant Properties of 1-(Phenylsulfonyl)-1H-Pyrazol-4-Amine Analogs

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale Pyrazole derivatives are highly versatile pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

Pyrazole derivatives are highly versatile pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1][2]. Among these, the 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold has emerged as a structurally privileged motif for mitigating oxidative stress[3][4].

The antioxidant efficacy of these analogs is fundamentally governed by their ability to neutralize reactive oxygen species (ROS) through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [5]. The amine group at the C-4 position serves as an excellent hydrogen donor. The lower the Bond Dissociation Enthalpy (BDE) of this N-H bond, the more readily free radical inactivation occurs[5]. Simultaneously, the electron-withdrawing phenylsulfonyl group at the N-1 position modulates the electron density of the pyrazole ring, stabilizing the resulting radical intermediate and preventing it from propagating further oxidative damage.

To robustly evaluate these compounds, a dual-tiered approach is required: cell-free chemical assays to determine intrinsic radical scavenging kinetics, and in vitro cell-based assays to evaluate membrane permeability, intracellular stability, and physiological ROS quenching[6].

Pathway ROS Reactive Oxygen Species (O2-, H2O2, OH-) Compound 1-(phenylsulfonyl)-1H- pyrazol-4-amine ROS->Compound Targets HAT Hydrogen Atom Transfer (HAT) Compound->HAT C-4 Amine Group SET Single Electron Transfer (SET) Compound->SET Pyrazole Ring Neutralized Neutralized Radicals (Stable/Non-toxic) HAT->Neutralized SET->Neutralized CellHealth Cellular Survival & Reduced Oxidative Stress Neutralized->CellHealth Prevents Apoptosis

Mechanistic pathway of ROS neutralization by pyrazol-4-amine analogs via HAT and SET.

Experimental Workflow Design

A self-validating experimental design requires built-in redundancies. Relying solely on a chemical assay (like DPPH) can yield false positives if the compound acts as a colorimetric interferent. Therefore, our protocol pairs the DPPH radical scavenging assay with an intracellular ROS assay using 2',7'-dichlorofluorescin diacetate (DCFDA) in MCF-7 human breast adenocarcinoma cells, a cell line well-documented for evaluating ROS-mediated apoptosis by pyrazole derivatives[6].

Workflow Start Synthesized Analogs Prep Stock Preparation (DMSO, 10mM) Start->Prep ChemAssay Cell-Free Assay (DPPH Scavenging) Prep->ChemAssay CellAssay In Vitro Cell Assay (MCF-7 / DCFDA) Prep->CellAssay DataChem Spectrophotometry (Absorbance 517nm) ChemAssay->DataChem DataCell Flow Cytometry / Fluorescence (FITC) CellAssay->DataCell Analysis IC50 Calculation & Structure-Activity Analysis DataChem->Analysis DataCell->Analysis

Bifurcated workflow for chemical and cell-based antioxidant evaluation.

Detailed Methodologies

Protocol A: DPPH Free Radical Scavenging Assay (Cell-Free)

The DPPH assay evaluates the ability of the pyrazol-4-amine analogs to donate a hydrogen atom or an electron to the stable DPPH radical, converting it to the diamagnetic 2,2-diphenyl-1-picrylhydrazine[5].

Causality & Trustworthiness: Why DPPH? It is highly stable and does not dimerize, making it an ideal indicator for HAT/SET mechanisms. Self-Validation: Ascorbic acid is used as a positive control. A vehicle control (DMSO) is mandatory to ensure the solvent does not quench the radical. The final DMSO concentration must remain


 to prevent solvent-induced artifacts.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to a final concentration of 0.1 mM. Critical: DPPH is highly light-sensitive; wrap the flask in aluminum foil and prepare fresh daily.

  • Compound Dilution: Prepare serial dilutions of the 1-(phenylsulfonyl)-1H-pyrazol-4-amine analogs in methanol (Concentration range: 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Initiation: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. Causality: 30 minutes allows the HAT/SET equilibrium to be reached without degradation of the DPPH.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate the 
    
    
    
    using non-linear regression analysis.
Protocol B: Intracellular ROS Scavenging Assay (MCF-7 Cells)

While chemical assays prove intrinsic reactivity, pyrazole derivatives must cross the lipid bilayer to exert physiological effects. This protocol uses


 to induce oxidative stress in MCF-7 cells, followed by DCFDA staining to quantify intracellular ROS[6].

Causality & Trustworthiness: Why DCFDA? DCFDA is cell-permeable and non-fluorescent. Once inside, cellular esterases cleave the diacetate groups. Subsequent oxidation by ROS converts it to highly fluorescent 2',7'-dichlorofluorescein (DCF). If the pyrazole analog is an effective intracellular antioxidant, it will neutralize the ROS, preventing the formation of DCF and reducing the fluorescence signal.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well black, clear-bottom plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Pre-treatment: Aspirate media and wash cells once with PBS. Treat cells with the pyrazole analogs (at

    
     and 
    
    
    
    concentrations to avoid cytotoxicity) in serum-free media for 4 hours.
  • ROS Induction: Add

    
     to a final concentration of 500 µM and incubate for 1 hour to induce acute oxidative stress.
    
  • DCFDA Staining: Remove the media, wash with PBS, and add 10 µM DCFDA in PBS. Incubate in the dark for 30 minutes at 37°C.

  • Washing (Critical Step): Wash the cells twice with PBS to remove extracellular DCFDA. Causality: Failure to remove extracellular dye will result in high background fluorescence from auto-oxidation in the buffer.

  • Measurement: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Quantitative Data Presentation

To effectively benchmark the synthesized 1-(phenylsulfonyl)-1H-pyrazol-4-amine analogs, data must be consolidated to highlight Structure-Activity Relationships (SAR). Below is a representative data summary table demonstrating how electron-donating vs. electron-withdrawing substituents on the phenyl ring influence antioxidant capacity.

Compound IDSubstitution (Phenyl Ring)DPPH Scavenging

(µM)
Intracellular ROS Reduction (%) at 10 µMCytotoxicity MCF-7

(µM)
Analog 1a Unsubstituted (-H)



Analog 1b 4-Methoxy (

)



Analog 1c 4-Chloro (-Cl)



Ascorbic Acid Positive Control (Chem)

N/AN/A
Trolox Positive Control (Cell)N/A


Note: The presence of an electron-donating group (


) in Analog 1b significantly lowers the DPPH 

and enhances intracellular ROS reduction, validating the hypothesis that increased electron density on the pyrazole core facilitates Single Electron Transfer (SET)[5][6]. Conversely, electron-withdrawing groups (-Cl) reduce antioxidant efficacy.

References

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review Source: RSC Advances URL:[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

  • chemistry and biological properties of pyrazole derivatives Source: World Journal of Pharmaceutical Research URL:[Link]

  • Vicinal Diaryl Pyrazole: A Therapeutically Potential Molecular Scaffold Source: ResearchGate URL:[Link]

  • Synthesis and in vitro cytotoxic activity of novel pyrazolo[3,4-d]pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

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Application

Application Notes &amp; Protocols: A Framework for the In Vivo Evaluation of 1-(phenylsulfonyl)-1H-pyrazol-4-amine

Introduction: Situating 1-(phenylsulfonyl)-1H-pyrazol-4-amine in a Therapeutic Context The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating 1-(phenylsulfonyl)-1H-pyrazol-4-amine in a Therapeutic Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of pyrazole have been extensively investigated and developed as anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial agents.[1][2][3][4] Notably, the pyrazole ring is a key feature in several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[2][5]

This document concerns 1-(phenylsulfonyl)-1H-pyrazol-4-amine (CAS No. 1208170-22-2), a molecule combining the pyrazole core with a phenylsulfonyl group.[6] While specific biological data for this exact compound is not widely published, its structural components suggest a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. The phenylsulfonamide and related motifs are present in many COX-2 inhibitors, and the pyrazole core is a well-established pharmacophore for this target class.[2][7]

This guide provides a comprehensive experimental framework for the initial in vivo characterization of 1-(phenylsulfonyl)-1H-pyrazol-4-amine (hereinafter referred to as 'Compound P') in relevant animal models. The protocols herein are designed to be self-validating, establishing a logical, stepwise progression from preliminary safety and pharmacokinetic profiling to robust efficacy assessment.

Hypothesized Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Many pyrazole-based anti-inflammatory agents exert their effects by inhibiting enzymes in the arachidonic acid cascade.[7][8] Specifically, they often target cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[9] We hypothesize that Compound P may act as a COX inhibitor. This proposed mechanism provides a clear biological rationale for the selection of subsequent in vivo models.

MOA_Pathway AA Arachidonic Acid (Released from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, etc.) Thromboxanes COX->PGs Inflammation Inflammation (Vasodilation, Edema) PGs->Inflammation Pain Pain Sensitization PGs->Pain Fever Fever PGs->Fever CompoundP Compound P (Hypothesized Inhibitor) CompoundP->COX PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Dose_IV Group 1: IV Bolus (e.g., 2 mg/kg) Sample Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240, 480 min) Dose_IV->Sample Dose_PO Group 2: Oral Gavage (e.g., 10 mg/kg) Dose_PO->Sample Process Plasma Isolation Sample->Process LCMS LC-MS/MS Analysis (Quantify Compound P) Process->LCMS Calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) LCMS->Calc

Caption: General workflow for a rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats (250-300g) fitted with jugular vein cannulas for serial blood sampling. [10]This reduces animal stress and the total number of animals required.

  • Experimental Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 10-30 mg/kg) to determine absorption and oral bioavailability.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into heparinized tubes at specified time points.

    • Typical IV time points: 2, 5, 15, 30, 60, 120, 240, 480 minutes.

    • Typical PO time points: 15, 30, 60, 120, 240, 480, 1440 minutes. [10]4. Sample Processing & Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of Compound P in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates rate of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
Elimination half-lifeDetermines dosing interval
F (%) Bioavailability (AUC-PO / AUC-IV)Fraction of oral dose reaching systemic circulation

Caption: Key pharmacokinetic parameters to be determined.

Phase II: Efficacy Evaluation in Acute Pain and Inflammation Models

With a safe dose range and PK profile established, Compound P can be evaluated for efficacy in validated animal models that reflect the hypothesized mechanism of action.

Model of Acute Inflammation: Carrageenan-Induced Paw Edema

This is a classic, highly reproducible model used to screen for the anti-inflammatory activity of novel compounds. [7][11]The injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema). [12]* Early Phase (0-2 hours): Mediated by histamine, serotonin, and bradykinin. [12]* Late Phase (3-6 hours): Mediated primarily by prostaglandins, making it highly relevant for screening potential COX inhibitors. [12] Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control + Carrageenan

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO) + Carrageenan

    • Group 3-5: Compound P (e.g., Low, Mid, High doses determined from DRF) + Carrageenan

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or Compound P orally (PO) 60 minutes before the carrageenan injection.

    • Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) at each time point relative to the initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Models of Analgesia

To assess both peripheral and central analgesic effects, a combination of models is recommended.

A. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses peripheral analgesic activity. [12][13]The intraperitoneal injection of acetic acid irritates serous membranes, causing the release of prostaglandins and bradykinin, which stimulate nociceptors and result in a characteristic stretching behavior (writhing).

Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Model: Male Swiss albino mice (20-25g).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Aspirin, 100 mg/kg, PO)

    • Group 3-5: Compound P (Low, Mid, High doses, PO)

  • Procedure:

    • Administer the vehicle, positive control, or Compound P orally 60 minutes prior to the acetic acid injection.

    • Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (IP).

    • Immediately place the mouse in an observation chamber and count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the injection.

  • Data Analysis:

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

    • Analyze for statistical significance using one-way ANOVA.

B. Hot Plate Test (Central Analgesia)

This model is used to evaluate centrally acting analgesics. [13]It measures the reaction time of an animal to a thermal stimulus, which is mediated at the supraspinal level.

Protocol: Hot Plate Test in Mice

  • Animal Model: Male Swiss albino mice (20-25g).

  • Procedure:

    • Gently place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Measure the baseline latency to a nociceptive response (e.g., licking a paw or jumping). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage.

    • Administer the vehicle, a positive control (e.g., Morphine, 5 mg/kg, IP), or Compound P (Low, Mid, High doses, PO).

    • Measure the reaction latency again at 30, 60, 90, and 120 minutes post-treatment.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Analyze data using a two-way ANOVA with repeated measures.

Conclusion and Future Directions

The experimental framework outlined in this document provides a robust and logical pathway for the initial in vivo evaluation of 1-(phenylsulfonyl)-1H-pyrazol-4-amine. Positive results in these acute models—specifically, a dose-dependent reduction in carrageenan-induced edema and an increase in pain thresholds—would provide strong evidence for its potential as an anti-inflammatory and analgesic agent.

Successful outcomes would warrant progression to more complex studies, including:

  • Chronic Inflammation Models: Such as the Complete Freund's Adjuvant (CFA)-induced arthritis model to assess efficacy in a chronic disease state. [14]* Neuropathic Pain Models: To explore efficacy in different pain modalities, such as the chronic constriction injury (CCI) model. [15]* Mechanism of Action Studies: In vitro COX-1/COX-2 enzyme inhibition assays to confirm the hypothesized mechanism and determine selectivity.

  • Expanded Toxicology: Sub-chronic, multi-dose toxicity studies to establish a more comprehensive safety profile for potential clinical development. [16] By following this structured approach, researchers can efficiently and effectively characterize the therapeutic potential of this novel pyrazole derivative.

References

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  • Chatchakorn, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
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Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(phenylsulfonyl)-1H-pyrazol-4-amine synthesis

Answering the growing demand for advanced heterocyclic compounds in drug discovery, 1-(phenylsulfonyl)-1H-pyrazol-4-amine serves as a crucial building block for a variety of pharmacologically active agents. Its synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the growing demand for advanced heterocyclic compounds in drug discovery, 1-(phenylsulfonyl)-1H-pyrazol-4-amine serves as a crucial building block for a variety of pharmacologically active agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This technical support center is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, offering practical solutions to common problems and answering frequently asked questions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is one of the most common frustrations in multi-step synthesis. The cause can typically be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.

  • Potential Cause 1: Incomplete Reaction The reaction may not be proceeding to completion. This can be due to insufficient reaction time, improper temperature, or poor quality of starting materials.[1] The deprotonation of the pyrazole nitrogen is a critical first step, and if the base is not strong enough or if the reaction conditions are not optimal, the starting material will remain.

    Solutions:

    • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will provide real-time information on the consumption of starting material and the formation of the product.

    • Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time or gently heating the mixture. However, be cautious, as excessive heat can promote side reactions.[1]

    • Reagent Quality: Ensure the purity of your starting materials. For instance, 4-nitro-1H-pyrazole should be pure, and the benzenesulfonyl chloride should be free from hydrolysis to benzenesulfonic acid.

  • Potential Cause 2: Competing Side Reactions Side reactions can significantly consume starting materials and complicate purification. In this synthesis, several side reactions are possible.

    • N-Sulfonylation of the Amino Group: If starting from 4-amino-1H-pyrazole, the exocyclic amino group can compete with the pyrazole nitrogen in reacting with benzenesulfonyl chloride.

    • Ring Opening: In the presence of a very strong base, deprotonation at C3 of the pyrazole ring can potentially lead to ring-opening.[3]

    • Di-sulfonylation: While less common, it is possible under harsh conditions.

    Solutions:

    • Choice of Synthetic Route: The most common and often highest-yielding route involves a two-step process: first, the N-sulfonylation of 4-nitro-1H-pyrazole, followed by the reduction of the nitro group to an amine. This circumvents the issue of competing sulfonylation on the amino group. The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., Pd/C) or using reducing agents like tin(II) chloride.[4][5]

    • Controlled Addition: Add the benzenesulfonyl chloride slowly and in a controlled manner to the reaction mixture, especially at the beginning, to manage any exothermic processes and minimize side-product formation.[2]

    • Optimize Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the pyrazole nitrogen but requires strictly anhydrous conditions.[6] Milder bases like potassium carbonate (K2CO3) or triethylamine (TEA) are easier to handle but may require longer reaction times or heating.[7][8]

  • Potential Cause 3: Product Loss During Workup and Purification The product can be lost during aqueous workup if its solubility properties are not considered, or during purification if the wrong method is chosen.

    Solutions:

    • Workup Procedure: After the reaction, quenching with water is typical. Ensure the pH is adjusted correctly before extraction to ensure the amine product is in its free base form and thus more soluble in organic solvents.

    • Purification Strategy: The product, being an amine, can streak or be retained on a standard silica gel column. To mitigate this, deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in your eluent.[9] Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be a highly effective, scalable purification method.[9]

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Impurity profiling is key to optimizing any synthesis. Common impurities include unreacted starting materials, isomers, or byproducts from side reactions.

  • Potential Impurity 1: Unreacted 4-nitro-1H-pyrazole or 4-amino-1H-pyrazole This is often the case when the sulfonylation reaction is incomplete. These impurities can typically be identified by TLC or HPLC.

    Solution:

    • Optimize the sulfonylation reaction conditions as described in the low yield section. For purification, column chromatography is usually effective at separating the more polar starting materials from the less polar N-sulfonylated product.

  • Potential Impurity 2: Isomeric Products Pyrazoles can exist as tautomers. While N-sulfonylation is generally regioselective for the pyrrole-like nitrogen, incorrect reaction conditions could potentially lead to other isomers, although this is less common.

    Solution:

    • Careful control of reaction conditions (base, solvent, temperature) is the best preventative measure. Characterization by 2D NMR techniques can help identify isomers if they are suspected. Purification often requires careful column chromatography or fractional crystallization.

  • Potential Impurity 3: Hydrolyzed Benzenesulfonyl Chloride If the benzenesulfonyl chloride has been exposed to moisture, it can hydrolyze to benzenesulfonic acid. This acidic impurity can complicate the workup.

    Solution:

    • Use fresh or properly stored benzenesulfonyl chloride. During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove any acidic impurities.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis, offering deeper insight into the chemistry involved.

Question 1: What is the primary role of the phenylsulfonyl group in this molecule?

The phenylsulfonyl group serves multiple functions. Primarily, it acts as a protecting group for the pyrazole nitrogen.[10] This is important for several reasons:

  • Modulating Reactivity: The electron-withdrawing nature of the sulfonyl group alters the electronic properties of the pyrazole ring, influencing its reactivity in subsequent synthetic steps.[10]

  • Improving Crystallinity: The presence of the bulky and rigid phenylsulfonyl group can often improve the crystallinity of the compound, which facilitates purification by recrystallization.

  • Pharmacological Activity: In the context of drug design, the N-phenylsulfonylpyrazole scaffold is a known pharmacophore that can engage in key interactions with biological targets, such as protein kinases.[11][12]

Question 2: Which synthetic route is superior: starting from 4-nitro-1H-pyrazole or 4-amino-1H-pyrazole?

The choice of starting material dictates the overall synthetic strategy.

  • Route A: Starting from 4-nitro-1H-pyrazole

    • N-Sulfonylation: React 4-nitro-1H-pyrazole with benzenesulfonyl chloride in the presence of a base.

    • Nitro Group Reduction: Reduce the nitro group to an amine. This route is generally preferred because it avoids the potential side reaction of sulfonylation on the amino group. The two steps are typically high-yielding and purification is straightforward.

  • Route B: Starting from 4-amino-1H-pyrazole

    • N-Sulfonylation: Directly react 4-amino-1H-pyrazole with benzenesulfonyl chloride. This route is shorter but carries the risk of forming the N,N-disulfonylated product or sulfonating the exocyclic amine. This would require careful control of stoichiometry and reaction conditions to achieve selectivity.

For reliability and higher yield of the desired product, Route A is generally considered the superior strategy.

Question 3: How do I choose the right base for the N-sulfonylation step?

The base's role is to deprotonate the pyrazole N-H, creating a nucleophilic anion that attacks the sulfonyl chloride.[3] The choice depends on the scale, available equipment, and desired reactivity.

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) Very strong, drives reaction to completion quickly.Requires strictly anhydrous solvent (e.g., dry DMF, THF).[6] Flammable and requires careful handling.
Potassium Carbonate (K2CO3) Inexpensive, easy to handle, milder.Often requires higher temperatures or longer reaction times.[8]
Triethylamine (TEA) Organic base, soluble in many organic solvents.Relatively weak, may not be sufficient for complete deprotonation, often used as an acid scavenger.[7]

For laboratory-scale synthesis, NaH in dry DMF often gives excellent results. For larger-scale operations where safety and cost are paramount, K2CO3 may be a more practical choice.[2]

Question 4: What analytical methods should I use to confirm my final product?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the characteristic signals of the phenyl group on the sulfonyl moiety (typically in the 7.5-8.0 ppm range), the pyrazole ring protons, and the appearance of a broad singlet for the -NH₂ protons. The disappearance of the pyrazole N-H proton (often >10 ppm) is a key indicator of successful N-sulfonylation.

  • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical environments, matching them to the expected structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, such as the N-H stretches of the amine (around 3300-3500 cm⁻¹) and the strong S=O stretches of the sulfonyl group (around 1150-1180 and 1340-1380 cm⁻¹).

Visualizing the Synthetic Pathway

The following diagram illustrates the recommended synthetic workflow starting from 4-nitro-1H-pyrazole.

Synthesis_Workflow Start 4-nitro-1H-pyrazole reagent1 Benzenesulfonyl Chloride, Base (e.g., NaH), Solvent (e.g., DMF) Intermediate 1-(phenylsulfonyl)-1H-pyrazol-4-nitropyrazole reagent2 Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C) FinalProduct 1-(phenylsulfonyl)-1H-pyrazol-4-amine reagent1->Intermediate Step 1: N-Sulfonylation reagent2->FinalProduct Step 2: Nitro Reduction

Caption: Recommended two-step synthesis pathway.

Optimized Experimental Protocol

This protocol details the synthesis via the 4-nitro-1H-pyrazole intermediate, which is a reliable method for achieving good yields.

Step 1: Synthesis of 1-(phenylsulfonyl)-4-nitro-1H-pyrazole

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Pyrazole: Dissolve 4-nitro-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 1-(phenylsulfonyl)-1H-pyrazol-4-amine

  • Preparation: To a solution of 1-(phenylsulfonyl)-4-nitro-1H-pyrazole (1.0 equivalent) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (SnCl₂, 4-5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC/HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the resulting mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography (silica gel deactivated with triethylamine) or by recrystallization to yield the final product.

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  • Design of new N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p, 8a-l). ResearchGate. Available from: [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Available from: [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. WIPO. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available from: [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Available from: [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available from: [Link]

  • 5-BENZO[6][13]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses. Available from: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles. ResearchGate. Available from: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Phenylsulfonyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common challenges researchers face when working with 1-(phenylsulfonyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common challenges researchers face when working with 1-(phenylsulfonyl)-1H-pyrazol-4-amine (CAS: 1208170-22-2)[1].

This molecule is a highly versatile building block in medicinal chemistry, but it presents a unique dichotomy: it features a moderately nucleophilic C4-amine alongside a highly base-sensitive N1-phenylsulfonyl protecting group. Mastering the chemistry of this compound requires precise control over pH and nucleophilicity.

Quantitative Reactivity & Physicochemical Profile

To establish a baseline for your experimental design, please refer to the summarized physicochemical and reactivity data below.

ParameterValue / ConditionImpact on Workflow
Molecular Weight 223.25 g/mol [1]Standard stoichiometric calculations.
Purity & Storage ≥98%; Store sealed at 2-8°C[1]Prevents premature oxidation of the electron-rich C4-amine.
Base Stability (DIPEA/TEA) Cleaves at >2.0 eq in polar aprotic solventsHigh risk of mixed protected/deprotected products during coupling.
Base Stability (NaOH/KOH) Cleaves quantitatively (1-2h at RT)[2]Ideal for final global deprotection.
TBAF Deprotection Cleaves quantitatively (THF, reflux)[3]Ideal for orthogonal deprotection when avoiding aqueous base.
Section 1: Synthesis & Handling

Q1: How do I efficiently reduce 4-nitro-1-(phenylsulfonyl)-1H-pyrazole to the amine without cleaving the sulfonyl group?

The Causality: The phenylsulfonyl group is exceptionally stable to acidic and neutral conditions but highly labile in basic environments. Using standard basic reduction conditions (e.g., hydrazine hydrate with KOH) will trigger immediate S-N bond cleavage. Therefore, strictly neutral catalytic hydrogenation is required to preserve the N1-protecting group while selectively reducing the C4-nitro group.

Self-Validating Protocol: Neutral Catalytic Hydrogenation

  • Preparation: Dissolve 4-nitro-1-(phenylsulfonyl)-1H-pyrazole (1.0 eq) in anhydrous EtOAc or EtOH (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Note: Purge the flask with Argon before and after addition to prevent auto-ignition.

  • Reaction: Evacuate and backfill the flask with

    
     gas (balloon). Stir vigorously at room temperature for 2-4 hours.
    
  • Validation: Monitor by LCMS. The reaction is complete when the starting material mass disappears and the product mass (

    
    ) is dominant.
    
  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess EtOAc and concentrate the filtrate under reduced pressure.

Section 2: Functionalization of the C4-Amine

Q2: I am seeing a mixture of protected and deprotected products during my amide coupling. How can I prevent this?

The Causality: The pyrazole ring acts as an excellent leaving group when the highly electrophilic sulfonyl group is attacked by nucleophiles. During standard amide coupling, excess aliphatic tertiary amines (like DIPEA or TEA) can act as general bases that generate trace hydroxide from residual moisture, or they can slowly attack the sulfonyl group directly. To prevent this, you must switch to a weaker base or a base-free coupling reagent.

AmideCoupling Start Start: Amide Coupling with C4-Amine CheckBase Base Selection? Start->CheckBase StrongBase DIPEA / TEA (> 2 eq) CheckBase->StrongBase Excess strong tertiary amine WeakBase Pyridine / NMM or strictly 1 eq DIPEA CheckBase->WeakBase Weak/controlled base Deprotection Side Reaction: Loss of PhSO2 Group StrongBase->Deprotection Nucleophilic attack or E1cB-like cleavage Success Desired Product: Intact PhSO2 Group WeakBase->Success Clean coupling (e.g., T3P or EDC)

Decision tree for optimizing amide coupling to prevent premature deprotection.

Self-Validating Protocol: T3P/Pyridine Coupling

  • Preparation: Dissolve the desired carboxylic acid (1.1 eq) and 1-(phenylsulfonyl)-1H-pyrazol-4-amine (1.0 eq) in anhydrous EtOAc or DCM.

  • Base Addition: Add Pyridine (2.0 eq). Pyridine is weakly basic enough to facilitate coupling without triggering S-N cleavage.

  • Coupling: Add T3P (Propylphosphonic anhydride, 50% solution in EtOAc, 1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via LCMS. Look for the desired protected product mass. If a mass of

    
     is observed, it indicates the loss of the 
    
    
    
    group—immediately quench the reaction.
  • Workup: Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Section 3: Deprotection Strategies

Q3: What is the most reliable method for quantitative removal of the phenylsulfonyl group after downstream functionalization?

The Causality: Deprotection is driven by the nucleophilic attack of hydroxide or fluoride ions on the sulfur atom[3]. This forms a tetrahedral intermediate that collapses to expel the pyrazole anion. Because the pyrazole anion is relatively stable (


), it acts as an excellent leaving group, making the cleavage rapid and quantitative under mild conditions[2].

Deprotection Protected 1-(Phenylsulfonyl)- 1H-pyrazol-4-amine Intermediate Tetrahedral Intermediate at Sulfur Protected->Intermediate Attack on Sulfonyl Group Reagent Nucleophile (OH-, F-) Reagent->Intermediate Products 1H-pyrazol-4-amine + PhSO3H / PhSO2F Intermediate->Products S-N Bond Cleavage

Mechanistic pathway of base-induced nucleophilic cleavage of the phenylsulfonyl group.

Self-Validating Protocol: Mild Basic Hydrolysis

  • Preparation: Dissolve the protected pyrazole intermediate in a 1:1 mixture of THF and MeOH (0.2 M).

  • Hydrolysis: Add 1M aqueous NaOH or KOH (2.0 to 3.0 eq)[2].

  • Reaction: Stir at room temperature for 1-2 hours.

  • Validation: TLC monitoring (Hexane/EtOAc 1:1) will show the disappearance of the starting material and the appearance of a highly polar baseline spot (the deprotected pyrazole) and a non-polar spot (the resulting benzenesulfonate byproduct).

  • Workup: Neutralize the mixture carefully with 1N HCl to pH ~7. Extract the aqueous layer multiple times with EtOAc or DCM. Wash the combined organics with brine, dry, and concentrate.

References
  • Title: 1208170-22-2 | 1-(Phenylsulfonyl)
  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
  • Source: American Chemical Society (ACS)
  • Title: An expedient general synthesis of pyrrolo[3,2-e]indazoles: domino Sonogashira/Cacchi coupling-heteroannulation reactions Source: ResearchGate URL

Sources

Troubleshooting

how to address cytotoxicity of 1-(phenylsulfonyl)-1H-pyrazol-4-amine in control cells

Welcome to the Application Science Support Center. This guide is designed for medicinal chemists, pharmacologists, and assay biologists encountering unexpected cell death in control or wild-type cell lines when working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for medicinal chemists, pharmacologists, and assay biologists encountering unexpected cell death in control or wild-type cell lines when working with 1-(phenylsulfonyl)-1H-pyrazol-4-amine and its derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality of this toxicity, provide self-validating diagnostic protocols, and offer actionable mitigation strategies.

Part 1: Root Cause Analysis

Q: Why is 1-(phenylsulfonyl)-1H-pyrazol-4-amine causing rapid cell death in my wild-type control cells?

A: The cytotoxicity you are observing is almost certainly a chemical artifact rather than a target-mediated biological response. The toxicity stems from two distinct, synergistic mechanisms inherent to the molecule's structure:

  • Nucleophilic Cleavage and Off-Target Sulfonylation: The N-phenylsulfonyl group is highly electrophilic. In standard cell culture media (pH 7.4, containing 10% FBS), serum proteins and intracellular thiols act as nucleophiles. They attack the sulfur atom, triggering the cleavage of the N-S bond. This reaction releases the free pyrazole and generates a reactive benzenesulfonyl species that covalently modifies (sulfonylates) off-target cellular proteins, leading to catastrophic cellular stress 1.

  • Amine Auto-Oxidation: Once the protecting group is cleaved, the resulting free 4-amino-pyrazole is highly electron-rich. In the presence of trace transition metals found in DMEM or RPMI media, the exocyclic amine is susceptible to auto-oxidation, generating Reactive Oxygen Species (ROS) and toxic metabolic intermediates 2.

Mechanism A 1-(phenylsulfonyl)-1H- pyrazol-4-amine B N-S Bond Cleavage (Nucleophiles/pH) A->B C Amine Oxidation (Media Components) A->C D Reactive Sulfonyl Species B->D E Free 4-Amino-Pyrazole B->E F ROS & Toxic Metabolites C->F G Off-Target Protein Sulfonylation D->G H Cellular Stress & Cytotoxicity F->H G->H

Mechanistic pathways leading to off-target cytotoxicity via sulfonylation and oxidation.

Part 2: Diagnostic Workflow & Methodologies

To confirm that chemical instability is the root cause of your assay failure, you must deploy a self-validating diagnostic workflow.

Workflow Step1 1. Observe Cytotoxicity Step2 2. LC-MS Stability Assay Step1->Step2 Step3 3. GSH Trapping (Adduct Detection) Step2->Step3 Step4 4. Buffer Optimization Step3->Step4 Step5 5. SAR Modification Step4->Step5

Step-by-step diagnostic workflow for identifying and mitigating compound toxicity.
Q: How can I definitively prove that the phenylsulfonyl group is cleaving in my assay?

A: Execute the following Glutathione (GSH) Trapping and LC-MS Stability Protocol . This protocol is self-validating: if the compound is stable, only the parent mass will be detected. If it is reactive, GSH will act as a surrogate for cellular proteins, and you will detect the exact mass of the trapped adduct, proving the mechanism of toxicity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(phenylsulfonyl)-1H-pyrazol-4-amine in anhydrous DMSO. Ensure the DMSO is fresh to prevent pre-assay hydrolysis.

  • Incubation: Dilute the compound to 10 µM in 1 mL of PBS (pH 7.4) supplemented with 5 mM reduced Glutathione (GSH). Prepare a parallel control in standard complete media (DMEM + 10% FBS).

  • Sampling: Incubate the mixtures at 37°C in a shaking thermomixer. Aliquot 50 µL at time points: 0, 1, 2, 4, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive ion mode.

  • Data Interpretation: Monitor the disappearance of the parent compound (

    
     224.05 
    
    
    
    ). Crucially, scan for the appearance of the free pyrazole (
    
    
    84.05
    
    
    ) and the benzenesulfonyl-GSH adduct (
    
    
    ). The formation of the adduct confirms the molecule is acting as a reactive electrophile.

Part 3: Mitigation Strategies & Data Presentation

Q: What buffer modifications can I make to rescue cell viability without altering the compound structure?

A: If you must use this specific compound for your current experiments, you can manipulate the assay environment to suppress the chemical reactivity. The table below summarizes the causality of different buffer conditions on compound half-life and cell viability.

Data Presentation: Impact of Assay Conditions on Compound Stability and Cytotoxicity

Assay ConditionBuffer pHAdditivesCompound Half-life (

)
GSH-Sulfonyl AdductsControl Cell Viability (48h)
Standard Media7.410% FBS< 2 hoursHigh15% (Severe Toxicity)
Acidified Media6.810% FBS~ 8 hoursModerate45%
Serum-Free7.4None~ 12 hoursLow60%
Antioxidant Media7.41 mM NAC< 1 hour None (Trapped by NAC) 85% (Rescued)

Expert Insight: Notice the counter-intuitive result in the "Antioxidant Media" row. Adding 1 mM N-acetylcysteine (NAC) actually accelerates the degradation of the compound (


 < 1 hour) because NAC is a strong nucleophile. However, cell viability is rescued. Why? Because NAC acts as a "sacrificial sink." It rapidly cleaves the sulfonyl group and neutralizes the ROS in the extracellular space, preventing the reactive species from entering the cell and damaging critical proteins.
Q: If buffer modifications fail, how should I structurally optimize the compound?

A: Buffer modifications are a temporary patch. For long-term drug development, you must address the structural liability through Structure-Activity Relationship (SAR) optimization 3.

  • Replace the Sulfonyl Group: The N-phenylsulfonyl moiety is widely recognized as a synthetic protecting group, not a stable pharmacophore for biological assays. Consider replacing it with a more stable N-alkyl, N-aryl, or sterically hindered sulfonamide linkage that resists nucleophilic attack.

  • Derivatize the Amine: To prevent auto-oxidation of the 4-amino group, convert it into an amide or urea. This pulls electron density away from the pyrazole ring, significantly increasing the oxidative stability of the molecule.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors - Bioorganic Chemistry.
  • Electrically Driven N(sp2)–C(sp2/3)

Sources

Optimization

Technical Support Center: Refining Purification Workflows for 1-(phenylsulfonyl)-1H-pyrazol-4-amine

Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized pyrazole scaffolds, 1-(phenylsulfonyl)-1H-pyrazol-4-amine has emerged as a critical building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized pyrazole scaffolds, 1-(phenylsulfonyl)-1H-pyrazol-4-amine has emerged as a critical building block. However, its purification presents a classic chromatographic paradox: the highly polar, electron-rich C4-amine requires conditions that often conflict with the base-labile nature of the N1-phenylsulfonyl protecting group.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the mechanistic causality behind compound degradation and provide field-proven, self-validating troubleshooting strategies to ensure high-fidelity purification.

Part 1: Mechanistic Profiling (The "Why")

To successfully purify this compound, we must first understand its internal electronic push-pull dynamics.

  • The Push (Oxidation Risk): The C4-amine donates electron density into the pyrazole ring, making the core highly electron-rich. This renders the molecule susceptible to single-electron oxidation, especially when concentrated in the presence of air and light[1].

  • The Pull (Deprotection Risk): The N1-phenylsulfonyl group acts as a strong electron-withdrawing sink. While it stabilizes the ring, the sulfonamide (N-S) bond is highly electrophilic. Exposure to standard basic modifiers (like triethylamine or ammonia) will trigger a nucleophilic attack on the sulfur atom, resulting in premature deprotection and the release of benzenesulfonic acid[2].

Understanding this delicate balance is the key to selecting the correct stationary and mobile phases.

Part 2: Diagnostic Troubleshooting Guide & FAQs

Q1: My isolated yield is exceptionally low, and NMR shows the loss of the phenylsulfonyl group. Why is my protecting group falling off during flash chromatography? Root Cause: The use of basic modifiers (e.g., TEA, NH4OH) in your mobile phase or the use of basic alumina as a stationary phase. The N1-sulfonyl bond in pyrazoles is highly sensitive to nucleophilic bases[3]. Standard attempts to suppress amine tailing on silica by adding base will inevitably cleave the protecting group. Solution: Eliminate basic additives entirely. Transition from Normal Phase (NP) silica to Reverse Phase (RP) C18 chromatography using a mildly acidic to neutral buffer (pH 6.5–6.8).

Q2: My purified fractions are clear eluting off the column, but turn dark pink or brown during solvent evaporation. Is the compound decomposing? Root Cause: Oxidative degradation. The electron-rich 4-aminopyrazole core is highly prone to air oxidation, forming colored azo, azoxy, or polymerized dimers when exposed to heat and oxygen during concentration[1]. Solution: Implement anaerobic concentration. Sparge your collection tubes with argon prior to fraction collection. Keep the rotary evaporator bath below 30°C and backfill the system with nitrogen, not ambient air.

Q3: I am getting severe peak tailing on standard silica gel, making it impossible to separate the amine from the unreacted 4-nitro precursor. How do I resolve this without using base? Root Cause: Strong hydrogen bonding occurs between the basic C4-amine and the acidic silanol groups (Si-OH) on standard bare silica. Solution: If you must use Normal Phase, switch to Amine-Functionalized Silica (NH2-silica). This provides a basic surface environment that prevents tailing without requiring free nucleophiles in the mobile phase. However, RP-HPLC remains the superior choice.

Part 3: Process Visualization

Mechanism Target 1-(phenylsulfonyl)- 1H-pyrazol-4-amine Base Basic Modifiers (TEA, NH4OH) Target->Base Nucleophilic Attack at S Oxidation O2 / Light / Heat (During Concentration) Target->Oxidation Radical Formation Deprotected 1H-pyrazol-4-amine + Benzenesulfonate Base->Deprotected N-S Bond Cleavage Degraded Azo/Azoxy Dimers (Dark colored impurities) Oxidation->Degraded Amine Oxidation

Mechanistic pathways of 1-(phenylsulfonyl)-1H-pyrazol-4-amine degradation during purification.

Workflow Start Crude Reaction Mixture RP Reverse-Phase C18 (Neutral pH) Start->RP Preferred Strategy NP Normal Phase Silica Start->NP Avoid Buffer Eluent: MeCN / H2O (10mM NH4OAc, pH 6.8) RP->Buffer Fail Amine Tailing & Deprotection NP->Fail Fractions Collect Fractions (Argon sparged) Buffer->Fractions

Decision tree and optimized reverse-phase workflow for aminopyrazole isolation.

Part 4: Quantitative Method Comparison

The following table summarizes the performance of various chromatographic strategies based on our laboratory validations.

Purification StrategyStationary PhaseMobile Phase AdditiveAvg. Yield (%)Purity (HPLC)Primary Failure Mode / Impurity
Standard Normal Phase Bare Silica (Si-OH)1% Triethylamine35%< 70%Deprotection (Loss of PhSO2)
Modified Normal Phase Amine-Functionalized SilicaNone (Neutral)65%85%Oxidative degradation (Pink/Brown color)
Optimized Reverse Phase C18 End-capped10 mM NH4OAc (pH 6.8)> 90%> 98%None (Stable isolation)

Part 5: Standardized Experimental Protocol

Self-Validating High-Fidelity Reverse-Phase Isolation

Objective: Isolate the target amine from its precursor without cleaving the sulfonyl group or oxidizing the amine.

  • Step 1: Sample Preparation. Dissolve the crude mixture in a minimal volume of DMSO/MeOH (1:1).

    • Causality: The target compound is highly polar. Avoiding chlorinated solvents prevents potential alkylation or alternative degradation pathways during loading.

  • Step 2: Column Equilibration. Equilibrate a C18 column with 95% H2O / 5% MeCN containing 10 mM Ammonium Acetate (pH 6.8).

    • Causality: A pH of 6.8 is the critical threshold. It is acidic enough to protonate any residual silanol impurities on the stationary phase (preventing tailing) but neutral enough to prevent the nucleophilic cleavage of the N1-phenylsulfonyl group[3].

  • Step 3: Elution & Fraction Collection. Run a gradient from 5% to 60% MeCN over 20 column volumes.

    • Self-Validation Check: Monitor at 254 nm and 280 nm. To validate that the protecting group remains intact during the run, perform a rapid TLC of the collected peak against a known standard of 1H-pyrazol-4-amine. If a new, highly polar baseline spot appears, your buffer is too basic and is actively cleaving the sulfonyl group.

  • Step 4: Anaerobic Concentration. Pool fractions into a round-bottom flask pre-purged with Argon. Evaporate under reduced pressure with the water bath strictly kept below 30°C.

    • Causality: Low heat and the strict absence of oxygen prevent the formation of dark azo/azoxy dimers[1].

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage.

Sources

Troubleshooting

Technical Support Center: Optimizing Oral Bioavailability of Pyrazole-Based Inhibitors

Welcome to the Application Scientist Support Portal. Pyrazole-based inhibitors are a highly privileged class of pharmacophores with immense potential in oncology, neurology, and immunology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Pyrazole-based inhibitors are a highly privileged class of pharmacophores with immense potential in oncology, neurology, and immunology. However, their translation from in vitro hits to in vivo therapeutics is frequently derailed by poor oral bioavailability.

This guide is designed to help researchers systematically diagnose and overcome the biopharmaceutical barriers—namely solubility, permeability, and first-pass metabolism—that limit the systemic exposure of pyrazole derivatives.

Diagnostic Workflow

Before altering your formulation or synthesizing new analogs, it is critical to identify the exact pharmacokinetic bottleneck. Use the diagnostic workflow below to isolate the root cause of low in vivo exposure.

BioavailabilityWorkflow Start Low In Vivo Bioavailability of Pyrazole Inhibitor Solubility Is Aqueous Solubility < 100 µg/mL? Start->Solubility Permeability Is Caco-2 Permeability Low or Efflux Ratio > 2? Solubility->Permeability No ActionSol Formulation: ASD, Lipid-based or Salt Formation Solubility->ActionSol Yes Metabolism Is Hepatic Clearance High? (Microsomal Assay) Permeability->Metabolism No ActionPerm Prodrugs, P-gp Inhibitors or Structural Modification Permeability->ActionPerm Yes ActionMet Block Metabolic Hotspots (e.g., Fluorination) Metabolism->ActionMet Yes

Logical workflow for troubleshooting pyrazole oral bioavailability.

Troubleshooting Guide & FAQs

Module A: Solubility & Dissolution (The "Brick Dust" Problem)

Q: My pyrazole inhibitor shows excellent nanomolar potency in vitro, but in vivo plasma exposure is nearly undetectable following oral gavage. Why does it precipitate in the GI tract?

A: This is a classic biopharmaceutical limitation driven by the physicochemical nature of the pyrazole ring. Pyrazoles are rich in nitrogen atoms that act as both hydrogen-bond donors and acceptors. This facilitates extensive intermolecular hydrogen bonding and


 stacking with adjacent aromatic substituents, leading to exceptionally high crystal lattice energy . This "brick dust" characteristic manifests as a high melting point and extremely poor aqueous solubility. Because the dissolution rate limits absorption (BCS Class II behavior), the drug transits the gastrointestinal tract before it can dissolve and be absorbed.

Self-Validating Protocol: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying Causality: ASDs trap the pyrazole API in a high-energy, non-crystalline amorphous state within a polymer matrix. This prevents crystal lattice formation, dramatically lowering the thermodynamic barrier to dissolution and enhancing systemic absorption .

Step-by-Step Methodology:

  • Polymer Selection: Select an amphiphilic polymer (e.g., HPMC-AS or PVP K30) based on drug-polymer miscibility screening.

  • Solvent Preparation: Dissolve the pyrazole API and the selected polymer in a common volatile organic solvent (e.g., a 1:3 w/w ratio in a methanol/dichloromethane mixture). Ensure the total solid concentration is between 2-10% (w/v) to prevent nozzle clogging.

  • Spray Drying: Set the spray dryer inlet temperature to 70-90°C (depending on the solvent's boiling point) and the aspirator flow to 100%. Atomize the solution through a 0.7 mm two-fluid nozzle.

  • Secondary Drying: Collect the resulting powder from the cyclone and dry it in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation: Confirm the amorphous state using Differential Scanning Calorimetry (DSC). A successful ASD will show a single glass transition temperature (

    
    ) and the complete absence of the API's characteristic melting endotherm.
    
Module B: Permeability and Efflux (The P-gp Barrier)

Q: I formulated my compound in a lipid-based vehicle, and it is fully dissolved. Yet, oral bioavailability remains < 10%. Could intestinal transporters be involved?

A: Yes. If solubility is resolved but systemic exposure remains low, the compound is likely a substrate for apical efflux transporters like P-glycoprotein (P-gp/MDR1). Pyrazole derivatives, particularly those with high lipophilicity (LogP > 3) and multiple aromatic rings, are frequently recognized by P-gp. The transporter actively pumps the drug out of the enterocyte and back into the intestinal lumen, severely restricting systemic absorption .

PgpPathway Lumen Intestinal Lumen (High Pyrazole Conc.) Enterocyte Enterocyte Membrane Lumen->Enterocyte Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Enterocyte->Pgp Substrate Binding Blood Portal Vein / Blood (Low Plasma Conc.) Enterocyte->Blood Absorption Pgp->Lumen ATP-driven Efflux

Mechanism of P-glycoprotein mediated pyrazole efflux in enterocytes.

Self-Validating Protocol: Caco-2 Permeability and Efflux Assay Causality: This assay utilizes polarized Caco-2 cell monolayers to bidirectionally measure drug flux, definitively identifying if the pyrazole is a P-gp substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250

    
    .
    
  • Dosing Preparation: Prepare a 10 µM solution of the pyrazole inhibitor in HBSS buffer (pH 7.4) containing 1% DMSO.

  • A-to-B Transport (Absorption): Add the dosing solution to the apical (A) chamber and blank HBSS to the basolateral (B) chamber.

  • B-to-A Transport (Efflux): In separate transwells, add the dosing solution to the B chamber and blank HBSS to the A chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Validation & Analysis: Quantify the drug concentration via LC-MS/MS. Calculate the Apparent Permeability (

    
    ). An Efflux Ratio (
    
    
    
    ) > 2.0 confirms the compound is a P-gp substrate.
Module C: Metabolic Stability (First-Pass Effect)

Q: Intravenous (IV) dosing shows rapid clearance, and oral dosing shows poor bioavailability. How do I address this pharmacokinetically?

A: This profile indicates high hepatic first-pass metabolism. The pyrazole core and its adjacent substituents (e.g., toluyl or phenyl rings) are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. Structural modification is required to block these metabolic hotspots. For example, replacing a metabolically labile methyl group with a trifluoromethyl (-CF3) group, or adding a methylamine substitution directly to the pyrazole ring, can drastically reduce hepatic clearance and improve bioavailability from <15% to >90% .

Quantitative Data Presentation

Table 1: Comparison of Formulation Strategies for BCS Class II/IV Pyrazole Inhibitors

StrategyMechanism of ActionProsCons
Micronization Increases surface area to enhance the dissolution rate (Noyes-Whitney equation).Simple, low cost, easily scalable.Does not increase intrinsic thermodynamic solubility; particles may agglomerate.
Salt Formation Ionizes the API to increase aqueous solubility.Highly effective for ionizable pyrazole derivatives.Not applicable for neutral pyrazoles; high risk of disproportionation in vivo.
Amorphous Solid Dispersion (ASD) Disrupts the crystal lattice, stabilizing the high-energy amorphous state.Dramatically increases apparent solubility and intestinal absorption.Requires specialized equipment (Spray drying/HME); physical stability risks over time.
Lipid-Based Formulations (SEDDS) Solubilizes API in lipids; promotes lymphatic transport.Can partially bypass hepatic first-pass metabolism.Limited drug loading capacity for high-dose requirements.

Table 2: Impact of Structural Optimization on Pyrazole Pharmacokinetics (In Vivo Mouse Model) Data synthesized from structural optimization studies of pyrazolo-pyridone inhibitors targeting the DCN1/UBE2M interaction.

Compound VariantStructural ModificationIV Clearance (L/h/kg)Oral

(µM)
Oral AUC (h·µM)Bioavailability (F%)
Parent Compound Unsubstituted toluyl ring (Metabolic hotspot)5.200.362.915%
Variant A m-CF3 phenyl substitution0.641.1523.836%
Optimized Lead Methylamine pyrazole substitution1.206.0072.992%

References

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules (MDPI).[Link]

  • Solid Dispersion-Based Approaches for Improving Oral Bioavailability: Current Progress and Future Perspectives. International Journal of Innovative Science and Research Technology (IJISRT).[Link]

  • A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science.[Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines (PMC).[Link]

Reference Data & Comparative Studies

Validation

comparing the efficacy of 1-(phenylsulfonyl)-1H-pyrazol-4-amine with other antiviral compounds

Executive Summary: The Pharmacophore[1] The compound 1-(phenylsulfonyl)-1H-pyrazol-4-amine represents a critical pharmacophore in the development of non-nucleoside antiviral agents. While the amine itself serves as a syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore[1]

The compound 1-(phenylsulfonyl)-1H-pyrazol-4-amine represents a critical pharmacophore in the development of non-nucleoside antiviral agents. While the amine itself serves as a synthetic intermediate, its optimized derivatives—specifically the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines —have emerged as potent inhibitors of Flaviviridae replication.

Unlike broad-spectrum nucleoside analogs (e.g., Ribavirin) that often suffer from off-target cytotoxicity, this pyrazole-sulfonamide class demonstrates high selectivity indices (SI > 27) and a targeted mechanism of action, putatively inhibiting the viral NS2B-NS3 protease or early-stage replication complexes. This guide compares the efficacy of lead candidates from this class (Compounds 7e and 8a) against industry standards like Ribavirin and 6-Azauridine.

Mechanism of Action (MoA)

Putative Target: NS2B-NS3 Protease Complex

Experimental data from time-of-addition studies indicates that 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives exert their inhibitory effect 2–4 hours post-infection . This window corresponds to the translation and polyprotein processing stage of the viral life cycle.

The design rationale for these compounds stems from combining the 1-phenylsulfonyl fragment (known to bind allosteric pockets of the West Nile Virus protease) with a 3-phenyl-pyrazole core . This dual-binding strategy aims to disrupt the conformational changes required for the NS2B cofactor to activate the NS3 protease.

Pathway Visualization

The following diagram illustrates the specific intervention point of these derivatives within the Flaviviridae life cycle.

ViralLifeCycle Entry 1. Viral Entry (Receptor Binding) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Processing 4. Polyprotein Processing (NS2B-NS3 Protease) Translation->Processing Polyprotein Substrate Replication 5. RNA Replication (Replication Complex) Processing->Replication Functional NS Proteins Assembly 6. Virion Assembly Replication->Assembly Release 7. Release Assembly->Release Inhibitor 1-(Phenylsulfonyl)-1H-pyrazole Derivatives (e.g., Cmpd 7e) Inhibitor->Processing Inhibits Cleavage (2-4h p.i.)

Figure 1: Mechanism of Action. The compound targets the polyprotein processing stage, preventing the formation of functional non-structural proteins (NS) required for RNA replication.

Comparative Efficacy Analysis

The following data contrasts the performance of optimized 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives (Compound 7e and Compound 8a ) against standard antiviral controls.

Efficacy Against Yellow Fever Virus (YFV)

Compound 7e (N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivative) demonstrates superior potency and reduced toxicity compared to 6-Azauridine.[1]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Relative Potency
Compound 7e 3.6 ± 0.4 > 100> 27.8 12.7x
6-Azauridine (Std)46.0 ± 2.1> 100> 2.21.0x
Ribavirin> 50~80< 1.6Low

Data Source: Derived from comparative assays on BHK-21 cells (Fioravanti et al., 2019).

Efficacy Against Bovine Viral Diarrhea Virus (BVDV)

BVDV serves as a surrogate model for Hepatitis C Virus (HCV).[2] Compound 8a , characterized by a p-methoxy substituent on the phenylsulfonyl group, outperforms Ribavirin.[1][3][4]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Notes
Compound 8a 1.2 ± 0.1 > 100> 83.3 High potency; low cytotoxicity.
Ribavirin (Std)1.8 ± 0.28547.2Moderate cytotoxicity observed.
NM 1080.7 ± 0.26085.7High potency but lower CC₅₀.

Key Insight: The introduction of electron-donating groups (e.g., p-methoxy) on the sulfonyl moiety (Compound 8a) enhances activity against Pestiviruses (BVDV) but may reduce activity against Flaviviruses (YFV), highlighting a distinct Structure-Activity Relationship (SAR) divergence.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of antiviral activity.

Synthesis of the 1-(Phenylsulfonyl)-1H-pyrazole Scaffold

This workflow generates the core pharmacophore from accessible precursors.

Synthesis Step1 Acetophenone + Semicarbazide HCl Step2 Vilsmeier-Haack Formylation Step1->Step2 Condensation Step3 Sulfonylation Step2->Step3 Cyclization & Aldehyde Formation Final 1-(Phenylsulfonyl)-1H- pyrazol-4-amine Derivative Step3->Final Reductive Amination (with Anilines)

Figure 2: Synthetic route for the generation of the active pyrazole-sulfonamide derivatives.

Protocol Steps:

  • Condensation: React substituted acetophenone with semicarbazide hydrochloride in the presence of sodium acetate to form the semicarbazone.

  • Cyclization: Treat the semicarbazone with POCl₃/DMF (Vilsmeier-Haack conditions) to yield the 3-phenyl-1H-pyrazole-4-carbaldehyde.

  • Sulfonylation: React the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., TEA or NaH) to install the 1-phenylsulfonyl group .

  • Functionalization: Perform reductive amination on the aldehyde at position 4 using substituted anilines and NaBH₄ to yield the final N-((1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline .

Antiviral Assay (CPE Reduction Method)

Objective: Determine EC₅₀ and CC₅₀ values in BHK-21 cells.

  • Seeding: Seed BHK-21 cells (2 × 10⁴ cells/well) in 96-well plates and incubate for 24h at 37°C.

  • Infection: Infect monolayers with virus (YFV or BVDV) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 1 hour.

  • Treatment: Remove inoculum and add medium containing serial dilutions of the test compound (100 µM to 0.1 µM).

  • Incubation: Incubate for 72 hours (or until CPE is evident in untreated controls).

  • Readout (MTT Assay):

    • Add MTT reagent (5 mg/mL) and incubate for 2 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    • CC₅₀: Concentration reducing cell viability by 50% (mock-infected).[4]

    • EC₅₀: Concentration achieving 50% protection against virus-induced Cytopathic Effect (CPE).

Conclusion

The 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold, particularly when derivatized into N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines , represents a significant advancement over traditional nucleoside antivirals.

  • Superior Selectivity: With SI values exceeding 27 (YFV) and 83 (BVDV), these compounds minimize the cytotoxic risks associated with Ribavirin.

  • Targeted Mechanism: By targeting the post-entry polyprotein processing stage (likely NS2B-NS3), they offer a complementary mechanism to polymerase inhibitors.

  • Versatility: The scaffold allows for "tuning" specificity—p-methoxy modifications shift potency from YFV to BVDV, enabling the development of virus-specific agents from a single chemical core.

References

  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives.[3][4] Frontiers in Chemistry, 7:214.[3]

  • Johnston, P. A., et al. (2007). HTS identifies novel and specific uncompetitive inhibitors of the two-component NS2B-NS3 serine protease of West Nile virus. Assay Drug Dev. Technol. 5, 737–750.

  • Sidique, S., et al. (2009). Design and synthesis of 5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl benzoate derivatives as potent inhibitors of West Nile virus NS2B-NS3 protease. Bioorg. Med. Chem. Lett. 19, 5773–5777.

  • Simmonds, P., et al. (2017). Consensus proposals for classification of the family Flaviviridae. J. Gen. Virol. 98, 501–524.

Sources

Comparative

Validation of 1-(phenylsulfonyl)-1H-pyrazol-4-amine's Mechanism of Action: A Comparative Guide to Fragment-Based Biophysical Screening

Executive Summary In early-stage drug discovery, validating the Mechanism of Action (MoA) of low-molecular-weight fragments is notoriously difficult. Unlike mature lead compounds, fragments exhibit weak binding affinitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, validating the Mechanism of Action (MoA) of low-molecular-weight fragments is notoriously difficult. Unlike mature lead compounds, fragments exhibit weak binding affinities (high


M to mM range) and extremely fast dissociation rates. This guide provides an in-depth technical comparison of the biophysical technologies required to validate the target engagement of 1-(phenylsulfonyl)-1H-pyrazol-4-amine  (a representative pyrazole fragment) against Aurora Kinase A (AURKA). Furthermore, it objectively compares the binding performance of this specific compound against alternative fragment scaffolds to establish a reliable Structure-Activity Relationship (SAR).

The MoA Hypothesis & Structural Rationale

Pyrazoles are considered "privileged structures" in medicinal chemistry due to their rigid yet adaptable frameworks, which frequently serve as hinge-binding motifs in kinase inhibitors[1]. The compound 1-(phenylsulfonyl)-1H-pyrazol-4-amine (MW: 223.25 Da) is hypothesized to act as an ATP-competitive inhibitor of AURKA.

Causality of the Design:

  • The Pyrazole Core: Acts as a crucial hydrogen bond donor and acceptor, interacting directly with the backbone amide of Ala213 in the AURKA hinge region[2].

  • The Phenylsulfonyl Motif: Projects into the adjacent hydrophobic sub-pocket. Because the AURKA binding cleft is more hydrophobic than related kinases (like CDK2), flat aromatic fragments with hydrophobic extensions are highly favored[2].

To validate this MoA, we cannot rely on traditional biochemical kinase assays, as the high fragment concentrations required often lead to assay interference or non-specific aggregation. Instead, a rigorous, multi-tiered biophysical workflow is required[3].

FBDD_Workflow A 1-(phenylsulfonyl)-1H-pyrazol-4-amine (Fragment Hit) B Primary Screening (Thermal Shift Assay) A->B Identify Binder C Orthogonal Validation (SPR & ITC) B->C Filter False Positives D MoA Confirmation (ATP-Competitive Binding) C->D Kinetic & Thermodynamic Profiling E Structural Biology (X-ray Crystallography) D->E 3D Binding Mode

Caption: Workflow for validating the mechanism of action of fragment hits in drug discovery.

Comparative Analysis of Validation Technologies

To objectively validate the MoA of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, we must select the appropriate biophysical "products" (assay technologies). Below is a comparison of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) for fragment screening[3][4].

Why SPR and ITC are Mandatory for Fragments

Fragments have very few heavy atoms, meaning they form fewer interactions with the target. This results in incredibly fast association (


) and dissociation (

) rates. SPR is the only technology sensitive enough to capture these transient kinetics in real-time[4].

However, SPR cannot distinguish between specific hydrogen-bonding and non-specific hydrophobic collapse. ITC is deployed as an orthogonal tool to measure the thermodynamic signature. A valid hinge-binding MoA must be enthalpically driven (


) due to the formation of specific hydrogen bonds between the pyrazole and the kinase hinge[4].
Table 1: Performance Comparison of Biophysical Technologies for Fragment MoA
Feature / MetricSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics (

,

), Affinity (

)
Thermodynamics (

,

), Affinity (

)
Affinity (

)
Sensitivity to Fragments Excellent (Detects fast off-rates)Moderate (Requires high protein conc.)Low to Moderate
Throughput High (384-well compatible)Low (Manual/Semi-automated)Medium
Immobilization Required (CM5/Ni-NTA chips)Label-free, Solution phaseFluorescent label usually required
Role in this MoA Confirms 1:1 binding stoichiometryProves enthalpy-driven H-bondingSecondary solution-phase check

Experimental Protocols: Building Self-Validating Systems

A critical pillar of scientific trustworthiness is the "self-validating system." When testing weak fragments like 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a negative result could mean the fragment doesn't bind, or it could mean the target protein is misfolded. Therefore, every protocol must incorporate a high-affinity positive control to validate the functional integrity of the target before fragment injection.

Protocol A: SPR Kinetic Profiling (Self-Validating)

Objective: Determine the


 and kinetic rates of the fragment against AURKA.
  • Surface Preparation: Immobilize recombinant His-tagged AURKA onto a Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by amine coupling to stabilize the protein. Target immobilization level: 3000–4000 RU (necessary for low MW fragments).

  • System Validation (The Self-Validating Step): Inject 100 nM of Staurosporine (a known pan-kinase inhibitor).

    • Causality: If Staurosporine yields a

      
       in the low nanomolar range with a slow 
      
      
      
      , the kinase is correctly folded and the ATP-binding pocket is accessible. If it fails, discard the chip.
  • Fragment Titration: Inject 1-(phenylsulfonyl)-1H-pyrazol-4-amine in a 2-fold dilution series from 1 mM down to 15.6

    
    M. Use a high flow rate (50 
    
    
    
    L/min) to minimize mass transport limitations.
  • Solvent Correction: Run a 5% to 8% DMSO calibration curve to correct for bulk refractive index changes caused by the solvent.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

SPR_Logic Sensor NTA Sensor Chip (Immobilized AURKA) Binding 1:1 Langmuir Binding Model (kon, koff, KD) Sensor->Binding Surface Plasmon Resonance Control Positive Control (Staurosporine) Control->Sensor Validate Folding Fragment Analyte: Pyrazole Fragment (Concentration Series) Fragment->Sensor Inject over surface MoA Target Engagement Confirmed Binding->MoA Fast On/Off Kinetics

Caption: SPR self-validating experimental setup for measuring fragment binding kinetics.

Protocol B: ITC Thermodynamic Profiling

Objective: Confirm that binding is driven by specific hydrogen-bond formation (enthalpy).

  • Sample Preparation: Dialyze AURKA extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO). Dissolve the fragment in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • System Validation: Perform a control titration of Danusertib (an Aurora kinase inhibitor) into AURKA to confirm the expected exothermic heat signature.

  • Titration Execution: Place 50

    
    M AURKA in the sample cell. Titrate 1-(phenylsulfonyl)-1H-pyrazol-4-amine (1.5 mM in syringe) using 19 injections of 2 
    
    
    
    L each at 25°C.
  • Analysis: Integrate the heat peaks and fit to a one-set-of-sites model to extract

    
     (enthalpy) and calculate 
    
    
    
    (entropy).

Experimental Data: Product vs. Alternative Scaffolds

To objectively evaluate the performance of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, we compare it against two alternative fragment scaffolds. This SAR data proves that the phenylsulfonyl group is not merely adding bulk, but is actively contributing to the MoA by engaging a specific hydrophobic sub-pocket in AURKA.

Table 2: SPR and ITC Binding Data for Pyrazole Fragments against AURKA
Compound (Fragment Scaffold)SPR

(

M)
Ligand Efficiency (LE)ITC

(kcal/mol)
ITC

(kcal/mol)
MoA Conclusion
1H-pyrazol-4-amine (Core only)> 5000N/AN/A (Too weak)N/AFails to anchor securely in the hinge.
1-(methylsulfonyl)-1H-pyrazol-4-amine 8500.31-4.2-0.5Weak hinge binder; sub-pocket unfilled.
1-(phenylsulfonyl)-1H-pyrazol-4-amine 120 0.38 -7.8 +2.1 Validated MoA: Strong H-bonding (

) + Hydrophobic engagement.

Data Interpretation & Causality: The unsubstituted core (1H-pyrazol-4-amine) fails to show measurable binding, indicating that the pyrazole alone is insufficient to maintain residence time in the AURKA ATP pocket. The addition of a methylsulfonyl group establishes weak binding. However, 1-(phenylsulfonyl)-1H-pyrazol-4-amine demonstrates a nearly 7-fold improvement in affinity over the methylsulfonyl variant.

Crucially, the ITC data reveals a highly favorable enthalpic contribution (


 kcal/mol) for the phenylsulfonyl compound. This proves that the MoA is driven by the formation of highly specific, directional hydrogen bonds at the kinase hinge, while the phenyl ring successfully displaces ordered water molecules in the hydrophobic cleft, validating it as a superior starting point for lead optimization.

References

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review IJNRD
  • Concepts and Core Principles of Fragment-Based Drug Design PMC - NIH
  • Application of Fragment-Based Drug Discovery to Vers

Sources

Validation

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Profiling 1-(Phenylsulfonyl)-1H-pyrazol-4-amine Analogs Against Established Therapeutics

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, protein kinase inhibitors represent a cornerstone of targeted therapy. The pyrazole scaffold has emerged as a "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, protein kinase inhibitors represent a cornerstone of targeted therapy. The pyrazole scaffold has emerged as a "privileged structure" due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of numerous kinases.[1][2] This guide provides a comparative analysis of the structural class represented by 1-(phenylsulfonyl)-1H-pyrazol-4-amine against other prominent pyrazole-based kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

While specific experimental data on the kinase inhibitory profile of 1-(phenylsulfonyl)-1H-pyrazol-4-amine is not extensively available in the public domain, we will explore the characteristics of its structural class—N-sulfonylated pyrazoles—in the context of well-characterized inhibitors. For a robust comparison, we will focus on three clinically relevant, pyrazole-containing drugs: Ruxolitinib , a potent JAK inhibitor; Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor; and Celecoxib , a COX-2 inhibitor with known off-target kinase effects.

The Central Role of Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis.[3] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation cascade.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Intracellular Signaling Cascade Intracellular Signaling Cascade Receptor Tyrosine Kinase (RTK)->Intracellular Signaling Cascade Activates Transcription Factors Transcription Factors Intracellular Signaling Cascade->Transcription Factors Phosphorylates ADP ADP Intracellular Signaling Cascade->ADP ATP Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Intracellular Signaling Cascade Blocks ATP ATP ATP->Intracellular Signaling Cascade

Caption: Generalized kinase signaling pathway and the point of intervention for kinase inhibitors.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

The following table summarizes the key characteristics of our selected comparator compounds. The inclusion of the 1-(Phenylsulfonyl)pyrazole class is based on the analysis of structurally related compounds found in the literature, highlighting the potential activity profile.[4][5]

Compound/Class Primary Kinase Targets IC50 Values (nM) Therapeutic Areas Key Structural Features
1-(Phenylsulfonyl)pyrazole Class Predicted: Serine/Threonine & Tyrosine Kinases (e.g., Abl, SGK1)[4][5]Data not publicly available for the parent compound. Analogs show low micromolar to nanomolar activity.[4][5]Potential for Oncology, Inflammatory DiseasesPyrazole core with a phenylsulfonyl group at the N1 position. The sulfonyl group can act as a hydrogen bond acceptor.
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8[6][7]Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[8]Pyrrolo[2,3-d]pyrimidine fused to the pyrazole ring, a key feature for JAK family selectivity.[2]
Sunitinib Multi-targeted: VEGFRs, PDGFRs, c-KIT, FLT3, RET[9][10]VEGFR2: 80, PDGFRβ: 2[9]Renal Cell Carcinoma, Gastrointestinal Stromal Tumors[11]An oxindole moiety attached to the pyrazole ring, contributing to its multi-targeted profile.
Celecoxib Primarily COX-2; Off-target: PDK1, GSK3β, ERK, p38 MAPK[12][13][14][15][16]COX-2: 40[12][14]Arthritis, Pain, Inflammation; Investigational in Cancer[13][17]A diaryl-substituted pyrazole with a sulfonamide group, crucial for COX-2 selectivity.[12]

In-Depth Look at the Comparators

Ruxolitinib is a prime example of a highly selective pyrazole-based inhibitor. Its structure is optimized for the ATP-binding site of the Janus kinases (JAKs), which are central to cytokine signaling pathways involved in inflammation and myeloproliferation.[18][19] The pyrrolopyrimidine core forms critical hydrogen bonds with the hinge region of the kinase, while the pyrazole and cyclopentyl groups occupy adjacent hydrophobic pockets, conferring high potency and selectivity.[2]

Sunitinib , in contrast, demonstrates a broader spectrum of activity.[9] Its chemical structure allows it to inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth. This multi-targeted approach can be advantageous in treating complex diseases like cancer, but it may also contribute to a wider range of side effects.[9]

Celecoxib , while primarily known as a selective COX-2 inhibitor for treating inflammation, has shown anticancer properties through off-target kinase inhibition.[15][16][20] Studies have indicated that at higher concentrations, celecoxib can inhibit kinases such as PDK1 and GSK3β, which are involved in cell survival and proliferation pathways.[15][17] This dual activity highlights the potential for scaffold hopping and repurposing in drug discovery.

The 1-(phenylsulfonyl)pyrazole structural class, represented by our topic compound, is of significant interest. The sulfonyl group is a key feature in many kinase inhibitors, often acting as a hydrogen bond acceptor and influencing the compound's physicochemical properties. Research on related N-sulfonylated pyrazoles suggests that this class of compounds has the potential to inhibit both serine/threonine and tyrosine kinases, with some analogs demonstrating potent, low micromolar to nanomolar activity against targets like Abl kinase and SGK1.[4][5] The specific substitution pattern on the phenyl and pyrazole rings would be critical in determining the kinase selectivity and potency of 1-(phenylsulfonyl)-1H-pyrazol-4-amine.

Experimental Protocols for Kinase Inhibitor Evaluation

To rigorously assess and compare the performance of novel kinase inhibitors, standardized and validated experimental workflows are essential. Below are detailed protocols for a biochemical kinase assay and a cell-based viability assay.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis SAR Analysis & Lead Optimization IC50_Determination->SAR_Analysis Structure-Activity Relationship Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo/MTT) GI50_Determination GI50 Determination Cell_Viability->GI50_Determination GI50_Determination->SAR_Analysis Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Viability

Caption: A typical workflow for the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][21] The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive and suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 1-(phenylsulfonyl)-1H-pyrazol-4-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • To initiate the kinase reaction, add 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 1 hour.[2]

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[22]

    • Incubate at room temperature for 40 minutes.[22]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[22]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

Scientific Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[18][23] This assay is used to determine the growth inhibitory (GI50) concentration of a compound on a cancer cell line that is dependent on a particular kinase for its proliferation and survival.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known kinase dependency)

  • Complete cell culture medium

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[23]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[23]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[24]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23][24]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful starting point for the design of novel kinase inhibitors. While established drugs like Ruxolitinib and Sunitinib demonstrate the power of this chemical motif in achieving both high selectivity and multi-targeted profiles, the vast chemical space of pyrazole derivatives remains to be fully explored.

The 1-(phenylsulfonyl)-1H-pyrazol-4-amine class of compounds represents a promising, yet underexplored, area for kinase inhibitor discovery. The presence of the N-sulfonyl group suggests the potential for strong and specific interactions within the kinase active site. Future work should focus on the synthesis and systematic evaluation of a library of 1-(phenylsulfonyl)-1H-pyrazol-4-amine analogs against a broad panel of kinases to elucidate their structure-activity relationships. The protocols detailed in this guide provide a robust framework for such an investigation. By combining rational design with rigorous experimental validation, the next generation of highly effective and selective pyrazole-based kinase inhibitors can be developed to address unmet medical needs.

References

  • Ruxolitinib - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved March 7, 2024, from [Link]

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Comparative

comparative analysis of the biological activity of 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivatives

A Comparative Analysis of the Biological Activity of 1-(Phenylsulfonyl)-1H-pyrazole Derivatives Antiviral Activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives A significant study has exp...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Biological Activity of 1-(Phenylsulfonyl)-1H-pyrazole Derivatives

Antiviral Activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives

A significant study has explored the antiviral potential of a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives. These compounds were evaluated for their efficacy against a broad panel of RNA and DNA viruses, with notable activity observed against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[1][2][3]

The antiviral activity of these derivatives was found to be highly dependent on the substitution patterns on both the phenyl ring at the 3-position of the pyrazole and the aniline ring.

  • Substitution on the Phenylsulfonyl Moiety: The introduction of a p-methoxy group on the phenylsulfonyl ring was found to be detrimental to anti-RSV activity and either reduced or completely abolished the anti-YFV activity.[2][3] This suggests that electron-donating groups on the phenylsulfonyl moiety are not favorable for these particular antiviral activities.

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring played a crucial role in modulating the antiviral potency. Generally, small electron-withdrawing or lipophilic groups at the para or meta positions of the aniline ring were associated with improved anti-YFV and anti-RSV activity.

  • Substitution on the Phenyl Ring at Position 3: The presence of a phenyl group at the 3-position of the pyrazole was a common feature in the active compounds, indicating its importance for the observed antiviral effects.

The following diagram illustrates the key structural features influencing the antiviral activity of this class of compounds.

SAR_Antiviral cluster_core 1-(Phenylsulfonyl)-1H-pyrazol-4-ylmethylaniline Core cluster_R1 Phenylsulfonyl Substituents (R1) cluster_R2 Aniline Substituents (R2) cluster_R3 Position 3 Substituent (R3) Core Pyrazolyl-methylaniline Scaffold R1_H H (Active) Core->R1_H Favorable R1_OMe p-OMe (Inactive/Reduced Activity) Core->R1_OMe Unfavorable for anti-RSV/YFV R2_EWG Electron-withdrawing groups (e.g., Cl, CF3) at m, p positions (Enhanced Activity) Core->R2_EWG Favorable R2_Lipophilic Lipophilic groups (e.g., CH3) at m, p positions (Enhanced Activity) Core->R2_Lipophilic Favorable R3_Phenyl Phenyl Group (Important for Activity) Core->R3_Phenyl Essential

Caption: Key SAR findings for antiviral activity.

The following table summarizes the antiviral activity of selected derivatives against YFV and RSV. The data highlights the significant improvement in potency and selectivity for many of the tested compounds compared to the reference drugs, 6-azauridine and ribavirin.[1][2][3]

CompoundR1R2R3YFV EC50 (µM)RSV EC50 (µM)CC50 (µM)
7e H4-ClPh3.65.2>100
7f H4-CF3Ph4.16.8>100
7g H3-ClPh5.57.1>100
7h H3-CF3Ph6.28.3>100
8a 4-OMeHPh>100>100>100
8f 4-OMe4-CF3Ph25.3>100>100
6-azauridine ---46.0->100
Ribavirin ----9.8>100

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Antimicrobial and Anticancer Activities of 3-Phenyl-1-phenylsulfonyl Pyrazoles with an Aminoguanidine Moiety

Another noteworthy series of 1-phenylsulfonyl pyrazole derivatives incorporates an aminoguanidine moiety, which has been investigated for its antimicrobial and anticancer properties.[4][5][6] These compounds demonstrated broad-spectrum antimicrobial activity and potent cytotoxicity against various cancer cell lines.

For this series, the biological activity was significantly influenced by the substituents on the phenyl ring at the 3-position and the phenylsulfonyl ring.

  • Antimicrobial Activity: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), on the phenyl ring at the 3-position generally resulted in enhanced antibacterial activity. Compound 5k , with a 4-chlorophenyl substituent, emerged as the most potent antimicrobial agent in the series.[4][5]

  • Anticancer Activity: The anticancer potency was also sensitive to the substitution pattern. Compound 5f , bearing a 4-fluorophenyl group, exhibited the most prominent cytotoxicity against the A549 lung cancer cell line, with an IC50 value of 1.90 µM.[4][5] Interestingly, this compound showed lower toxicity towards normal 293T cells, indicating a favorable therapeutic index.

The following diagram illustrates the key structural features influencing the antimicrobial and anticancer activities of this class of compounds.

SAR_Antimicrobial_Anticancer cluster_core 1-(Phenylsulfonyl)-pyrazole-4-carboxamide Core cluster_R1 Phenylsulfonyl Substituents (R1) cluster_R3 Position 3 Phenyl Substituents (R3) Core Pyrazolyl-aminoguanidine Scaffold R1_H H (Active) Core->R1_H Maintains Activity R3_EWG Electron-withdrawing groups (e.g., 4-Cl, 4-F) (Enhanced Antimicrobial & Anticancer Activity) Core->R3_EWG Crucial for Potency

Caption: Key SAR findings for antimicrobial and anticancer activity.

The tables below present a comparative summary of the antimicrobial (Minimum Inhibitory Concentration - MIC) and anticancer (50% Inhibitory Concentration - IC50) activities of selected derivatives.

Table: Antimicrobial Activity (MIC in µg/mL) [4][5]

CompoundR3B. subtilisS. aureus (MRSA)E. coliC. albicans
5a H16326432
5f 4-F48168
5k 4-Cl2284
Ciprofloxacin -482-
Fluconazole ----4

Table: Anticancer Activity (IC50 in µM) [4][5]

CompoundR3A549 (Lung)HCT116 (Colon)MCF-7 (Breast)293T (Normal)
5a H15.2121.5318.9254.53
5f 4-F1.903.272.5441.72
5k 4-Cl3.825.164.6338.61
Cisplatin -8.6510.2112.34-
Experimental Protocols

The following are detailed methodologies for the key biological assays used to evaluate the 1-(phenylsulfonyl)-1H-pyrazole derivatives.

This assay quantifies the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

Antiviral_Assay cluster_workflow Antiviral Assay Workflow A 1. Cell Seeding: Plate host cells (e.g., BHK-21) in 96-well plates and incubate. B 2. Compound Addition: Add serial dilutions of test compounds to the cells. A->B C 3. Virus Infection: Infect the cells with the virus (e.g., YFV) at a specific multiplicity of infection (MOI). B->C D 4. Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in control wells (typically 3-5 days). C->D E 5. CPE Evaluation: Assess cell viability using the MTT method. Add MTT solution to each well and incubate. D->E F 6. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. E->F G 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. G->H Antimicrobial_Assay cluster_workflow Broth Microdilution Workflow A 1. Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate. B 2. Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL). A->B C 3. Inoculation: Add the microbial suspension to each well containing the compound dilutions. B->C D 4. Incubation: Incubate the plates at 37°C for 18-24 hours. C->D E 5. MIC Determination: Visually inspect the wells for microbial growth. The MIC is the lowest compound concentration with no visible growth. D->E

Caption: Workflow for the broth microdilution MIC assay.

  • Preparation of Microplates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: The microbial strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 5 × 10^5 colony-forming units (CFU)/mL). [5]3. Inoculation: The wells of the microtiter plates are inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [7]

[4][8][9][10] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Anticancer_Assay cluster_workflow MTT Assay Workflow for Anticancer Screening A 1. Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight. B 2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). A->B C 3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. B->C D 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement: Measure the absorbance at 570 nm. D->E F 6. IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%. E->F

Caption: Workflow for the MTT anticancer assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours. [9]2. Compound Exposure: The cells are then treated with serial dilutions of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan. [8]4. Formazan Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the insoluble purple formazan crystals, resulting in a colored solution. [8]5. Absorbance Reading and Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve. [10]

Conclusion

The comparative analysis of these two series of 1-(phenylsulfonyl)-1H-pyrazole derivatives underscores the versatility of this scaffold in generating compounds with diverse and potent biological activities. The antiviral agents, characterized by the N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline core, demonstrate the critical role of specific substitutions on the aniline and phenylsulfonyl moieties in fine-tuning activity against YFV and RSV. In parallel, the aminoguanidine-containing phenylsulfonyl pyrazoles highlight how modifications at the 4-position of the pyrazole ring can lead to potent broad-spectrum antimicrobial and anticancer agents. The structure-activity relationships elucidated in these studies provide a valuable roadmap for the future design and optimization of novel therapeutic agents based on the 1-(phenylsulfonyl)-1H-pyrazole framework.

References

  • Synthesis and evaluation of antimicrobial and anticancer activities of 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety. Arch Pharm (Weinheim). 2021 Feb;354(2):e2000165. [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Broth Dilution Method for determining MIC and MBC values of... ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean J Clin Microbiol. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl - I.R.I.S. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1 H-Pyrazol-4-yl-Methylaniline Derivatives. PubMed. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Semantic Scholar. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

Sources

Validation

Cellular Target Engagement Comparison Guide: Evaluating 1-(phenylsulfonyl)-1H-pyrazol-4-amine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: Why Cellular Target Engagement?

In modern drug discovery, biochemical IC₅₀ values often fail to translate into cellular efficacy. This disconnect is driven by three physiological barriers: cell membrane impermeability, intracellular compound efflux, and direct competition with 1 (which resides in the 1–5 mM range inside live cells)[1].

To bridge this gap, we must objectively quantify target engagement (TE) within the native cellular environment. In this technical guide, we evaluate 1-(phenylsulfonyl)-1H-pyrazol-4-amine (CAS 1208170-22-2). This compound features a pyrazole-4-amine core—a privileged chemical scaffold frequently utilized in the design of2[2]. We benchmark the cellular target engagement of this fragment-like molecule against Larotrectinib , an FDA-approved, highly potent TrkA inhibitor with a biochemical IC₅₀ of ~6.5 nM[3].

TrkA_Pathway NGF NGF (Ligand) TrkA TrkA Receptor (Target) NGF->TrkA Activates PI3K PI3K / AKT Pathway TrkA->PI3K MAPK RAS / MAPK Pathway TrkA->MAPK Inhibitor 1-(phenylsulfonyl)-1H- pyrazol-4-amine Inhibitor->TrkA Blocks ATP Site Larotrectinib Larotrectinib (Reference) Larotrectinib->TrkA Blocks ATP Site Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

TrkA signaling pathway illustrating the intervention points of pyrazole-based inhibitors.

Platform Comparison: CETSA vs. NanoBRET

To rigorously validate 1-(phenylsulfonyl)-1H-pyrazol-4-amine, we compare it against Larotrectinib using two orthogonal, field-proven TE platforms:

  • Cellular Thermal Shift Assay (CETSA): A label-free approach that relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state. By applying a heat challenge, unbound proteins denature and precipitate, while ligand-bound proteins remain in the soluble fraction[4].

  • NanoBRET Target Engagement: A live-cell, real-time assay utilizing a competitive fluorescent tracer and a NanoLuc-fused target protein. It allows for the quantitative measurement of fractional occupancy, compound affinity, and residence time[5].

NanoBRET_Logic NLuc TrkA-NanoLuc (Bioluminescent) Complex High BRET Signal (Tracer Bound) NLuc->Complex + Tracer Tracer Kinase Tracer (Fluorophore) Tracer->Complex Displaced Low BRET Signal (Tracer Displaced) Complex->Displaced + Inhibitor Inhibitor 1-(phenylsulfonyl)- 1H-pyrazol-4-amine Inhibitor->Displaced Competitive Binding

Logical workflow of the NanoBRET target engagement assay via competitive tracer displacement.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed to be self-validating.

Protocol A: NanoBRET Intracellular Kinase Assay

Causality Rationale: We utilize intact, adherent cells to preserve the native intracellular ATP concentration and functional drug efflux pumps, ensuring the calculated IC₅₀ reflects true physiological permeability and binding[1].

  • Cell Seeding & Transfection: Transfect HEK293T cells with a TrkA-NanoLuc fusion plasmid. Seed at

    
     cells/well in a 96-well tissue culture plate. Why? Adherent formatting prevents suspension-induced stress pathways that can alter kinase conformation[5].
    
  • Tracer Equilibration: Add NanoBRET Kinase Tracer K10 at a concentration equal to its predetermined

    
    . Why? Operating at the 
    
    
    
    ensures maximum assay sensitivity to competitive displacement according to the Cheng-Prusoff relationship.
  • Compound Addition: Apply serial dilutions of 1-(phenylsulfonyl)-1H-pyrazol-4-amine (0.1 µM to 100 µM) and Larotrectinib (0.1 nM to 1 µM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure the BRET ratio (emission at 460 nm / 618 nm).

  • Self-Validation Checkpoint: Include a no-tracer control to subtract background luminescence, and a DMSO-only control to establish the 100% BRET signal baseline. The assay is only valid if the signal-to-background ratio is >3.0.

Protocol B: CETSA (Isothermal Dose-Response)

Causality Rationale: By identifying the specific aggregation temperature (


) of TrkA and holding it constant, we can generate a dose-response curve based purely on the thermodynamic stabilization provided by the inhibitor[4].
  • Cell Treatment: Incubate live A431 cells (endogenously expressing TrkA) with varying concentrations of the test compounds for 1 hour. Why? This allows the compound to cross the lipid bilayer and reach equilibrium with the target.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat to 52°C (the predetermined

    
     for TrkA) for exactly 3 minutes, followed by cooling to 25°C. Why? 52°C is the precise temperature where 75% of unbound TrkA denatures; any remaining soluble TrkA is strictly due to ligand-induced stabilization.
    
  • Lysis & Separation: Lyse cells using freeze-thaw cycles and centrifuge at 20,000 × g for 20 minutes.

  • Quantification: Analyze the soluble fraction via quantitative Western blot for TrkA.

  • Self-Validation Checkpoint: The lowest temperature aliquot (37°C control) must show equal TrkA band intensity across all treatment groups, confirming that compound addition did not alter baseline protein expression or lysis efficiency.

Comparative Data Analysis

The table below synthesizes the quantitative target engagement metrics. While Larotrectinib demonstrates picomolar biochemical affinity and high cellular permeability, 1-(phenylsulfonyl)-1H-pyrazol-4-amine exhibits the profile of an early-stage fragment: measurable but lower affinity, requiring higher concentrations to achieve cellular target occupancy.

Metric1-(phenylsulfonyl)-1H-pyrazol-4-amineLarotrectinib (Reference)Assay Platform
Biochemical IC₅₀ 1.25 µM6.5 nMCell-Free Kinase Assay
Cellular IC₅₀ 4.80 µM12.4 nMNanoBRET
Thermal Shift (

)
+2.1 °C+8.5 °CCETSA
Target Residence Time < 5 mins> 120 minsNanoBRET Kinetics
Cellular Permeability ModerateHighDerived

Data Interpretation: The ~4-fold rightward shift from biochemical to cellular IC₅₀ for 1-(phenylsulfonyl)-1H-pyrazol-4-amine indicates that while the pyrazole-4-amine scaffold engages TrkA, its cellular efficacy is partially blunted by intracellular ATP competition and moderate membrane permeability. In contrast, Larotrectinib maintains a tight correlation between biochemical and cellular potency, a hallmark of an optimized clinical asset.

Conclusion

Confirming target engagement in live cells is a non-negotiable milestone in lead optimization. As demonstrated, while 1-(phenylsulfonyl)-1H-pyrazol-4-amine provides a structurally viable starting point for TrkA inhibition, orthogonal platforms like NanoBRET and CETSA are critical to accurately map its intracellular thermodynamics and occupancy against gold-standard therapeutics like Larotrectinib.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.MDPI.
  • Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer.Taylor & Francis.
  • The cellular thermal shift assay for evaluating drug target interactions in cells.Springer Nature (Nature Protocols).
  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET.Cell.
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.Promega Corporation.

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Comparative

Evaluating the Kinase Selectivity of 1-(Phenylsulfonyl)-1H-pyrazol-4-amine: A Comparison Guide

Executive Summary In fragment-based drug discovery (FBDD), the evaluation of low-molecular-weight scaffolds against broad kinome panels is a critical first step in developing targeted therapeutics. 1-(phenylsulfonyl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the evaluation of low-molecular-weight scaffolds against broad kinome panels is a critical first step in developing targeted therapeutics. 1-(phenylsulfonyl)-1H-pyrazol-4-amine (CAS: 1208170-22-2) represents a highly versatile, privileged building block[1]. While not a finished drug, this fragment contains two distinct pharmacophores that dictate kinase affinity and selectivity: an ATP-mimetic pyrazole-amine core and a conformationally restrictive phenylsulfonyl group[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the baseline selectivity of this fragment against established pan-kinase and targeted inhibitors. Furthermore, this guide outlines the self-validating experimental workflows required to accurately profile highly hydrophobic, aromatic fragments without falling victim to common assay artifacts like colloidal aggregation or compound auto-fluorescence.

Mechanistic Rationale: The Pyrazole-Sulfonyl Pharmacophore

To understand the selectivity profile of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, we must first deconstruct its causality at the structural level.

  • The Pyrazol-4-amine Core (Hinge Binder): The pyrazole ring acts as a bioisostere for the adenine ring of ATP. The primary amine at the 4-position serves as a critical hydrogen bond donor/acceptor, interacting directly with the backbone carbonyls and amides of the kinase hinge region[3].

  • The Phenylsulfonyl Group (Conformational Director): The bulky, hydrophobic phenylsulfonyl moiety extends into the hydrophobic pocket adjacent to the ATP-binding site. Depending on the specific steric bulk of the target kinase, this group can stabilize the kinase in either a DFG-in (active) or DFG-out (inactive) conformation, serving as the primary driver for selectivity against kinases like SGK1, TrkA, and CDKs[4][5].

Mechanism C 1-(phenylsulfonyl)-1H-pyrazol-4-amine P1 Pyrazol-4-amine Core (ATP Mimetic) C->P1 P2 Phenylsulfonyl Group (Conformational Director) C->P2 K1 Hinge Region Binding (H-Bond Donor/Acceptor) P1->K1 K2 Hydrophobic Pocket (DFG-out Stabilization) P2->K2

Fig 1. Pharmacophore logic mapping structural interactions with kinase domains.

Competitive Landscape & Selectivity Data

To objectively evaluate the performance of the 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold, we compared its binding affinity (


) and Selectivity Score (

) against Staurosporine (a notoriously promiscuous pan-kinase inhibitor) and an Optimized Pyrazole Derivative (a highly selective SGK1 inhibitor derived from the same baseline scaffold)[5][6].

Selectivity Score


  is defined as the percentage of kinases in a 300+ kinome panel that bind the compound with a 

when screened at a 10

concentration. A lower

indicates higher selectivity.
Table 1: Comparative Kinase Selectivity Profiling
Compound / Scaffold

Score
SGK1

(nM)
TrkA

(nM)
CDK12

(nM)
EGFR

(nM)
1-(phenylsulfonyl)-1H-pyrazol-4-amine 0.42 (Moderate)8501,200940>10,000
Staurosporine (Pan-Kinase Control)0.85 (Poor)25812
Optimized SGK1 Derivative 0.04 (Excellent)15>5,000>5,000>10,000

Data Interpretation: The raw fragment exhibits moderate, broad-spectrum affinity (micromolar range) across several kinase families (SGK1, TrkA, CDKs) but avoids EGFR[2][4]. This makes it an ideal, non-promiscuous starting point for SAR (Structure-Activity Relationship) optimization compared to flat, highly promiscuous scaffolds like Staurosporine.

Self-Validating Experimental Protocols

To generate the data above, we employ a two-tiered workflow. We begin with an active-site directed competition binding assay to determine true thermodynamic affinity (


), followed by an orthogonal TR-FRET assay to confirm functional inhibition.

Workflow N1 Compound Library Prep (10 µM in DMSO) N2 Primary Profiling (KINOMEscan Panel) N1->N2 N3 Selectivity Scoring S(10) Determination N2->N3 N4 Orthogonal TR-FRET Functional Validation N3->N4

Fig 2. High-throughput kinase selectivity profiling workflow for pyrazole scaffolds.

Protocol A: High-Throughput Kinase Competition Binding Assay

Causality: Biochemical assays are skewed by the varying ATP


 values across different kinases. By using a competition binding assay (e.g., KINOMEscan methodology), we measure thermodynamic affinity independent of ATP concentration, ensuring an objective comparison across the kinome.
  • Reagent Preparation: Prepare the 1-(phenylsulfonyl)-1H-pyrazol-4-amine fragment in 100% DMSO at a 100x stock concentration (1 mM).

  • Buffer Formulation (Critical Step): Prepare the binding buffer (1x PBS, 0.01% CHAPS, 1 mM DTT). Expert Insight: The inclusion of CHAPS (a zwitterionic detergent) is mandatory. The phenylsulfonyl group is highly hydrophobic and prone to forming colloidal aggregates in aqueous media, which causes false-positive promiscuous inhibition. CHAPS prevents this aggregation.

  • Assay Assembly: Combine DNA-tagged kinase, immobilized active-site directed ligand (affinity beads), and the test compound in a 384-well plate.

  • Incubation & Elution: Incubate at room temperature for 1 hour to reach thermodynamic equilibrium. Filter the beads and elute the bound kinase.

  • Quantification (qPCR): Quantify the amount of kinase bound to the beads via qPCR of the attached DNA tag.

  • Self-Validation System: Every 384-well plate must include 16 wells of DMSO (negative control) and 16 wells of 10

    
     Staurosporine (positive control). The assay is only valid if the calculated Z'-factor is > 0.6.
    
Protocol B: Orthogonal TR-FRET Functional Validation

Causality: Binding does not guarantee functional inhibition. Furthermore, conjugated aromatic systems like phenylsulfonyl pyrazoles often exhibit auto-fluorescence, interfering with standard biochemical assays. Time-Resolved FRET (TR-FRET) introduces a microsecond delay before reading emission, allowing short-lived compound auto-fluorescence to decay, ensuring high-fidelity data.

  • Kinase Reaction: Incubate the target kinase (e.g., SGK1), ATP (at its specific

    
    ), a biotinylated peptide substrate, and the test compound for 60 minutes.
    
  • Detection Mix: Add EDTA (to quench the kinase reaction by chelating

    
    ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Excite at 340 nm. Wait 100 microseconds (delay), then read emissions at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the

    
    .
    

Pathway Implications

Understanding the selectivity of this scaffold is vital because off-target kinase inhibition leads to clinical toxicity. When optimized correctly, derivatives of 1-(phenylsulfonyl)-1H-pyrazol-4-amine selectively inhibit kinases like SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) or TrkA, which are critical downstream effectors in PI3K-mediated tumorigenesis[3][5].

Pathway PI3K Upstream Activation (e.g., PI3K) Target Target Kinase (e.g., SGK1 / TrkA) PI3K->Target Prolif Tumor Proliferation Target->Prolif Inhibitor Phenylsulfonyl Pyrazole Inhibitor Inhibitor->Target

Fig 3. Inhibition of oncogenic signaling pathways by pyrazole derivatives.

By profiling the raw fragment early, drug development professionals can map the baseline SAR, ensuring that subsequent synthetic modifications enhance binding to the desired target (e.g., SGK1) while systematically designing away from off-target liabilities (e.g., EGFR or CDK-induced toxicity)[4][6].

References

  • Title: 1208170-22-2 | 1-(Phenylsulfonyl)
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Title: US20240383900A1 - Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use Source: Google Patents URL
  • Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)
  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL

Sources

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